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  • Product: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride
  • CAS: 1268991-90-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Applied Methodologies of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Executive Summary 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (often studied as the free base, PyHz) is a highly versatile heterocyclic compound. Characterized by an electron-rich pyrazole core and a reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (often studied as the free base, PyHz) is a highly versatile heterocyclic compound. Characterized by an electron-rich pyrazole core and a reactive carbohydrazide moiety, this molecule bridges the gap between materials science and medicinal chemistry. In industrial applications, it functions as an exceptionally efficient mixed-type corrosion inhibitor for steel in highly acidic environments[1]. In drug development, its terminal primary amine acts as a critical nucleophilic building block for synthesizing Schiff base derivatives, which exhibit potent antimicrobial, antifungal, and kinase-inhibitory activities[1].

This technical guide dissects the physicochemical properties of PyHz·HCl, explains the mechanistic causality behind its applications, and provides self-validating experimental protocols for both materials protection and pharmacophore synthesis.

Physicochemical and Structural Profiling

The structural topology of PyHz·HCl dictates its chemical behavior. The pyrazole ring, substituted with methyl groups at the 1- and 5-positions, benefits from inductive (+I) electron donation. This increases the electron density of the π -system, enhancing its ability to coordinate with vacant d-orbitals of transition metals[2]. Simultaneously, the carbohydrazide side chain (-C(=O)NHNH₂) provides multiple heteroatoms (O, N) with lone pairs, serving as both a strong hydrogen-bond acceptor/donor and a potent nucleophile[3].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1,5-dimethylpyrazole-3-carbohydrazide;hydrochloride
CAS Number 1268991-90-7 (HCl salt) / 94447-28-6 (Free base)
Molecular Formula C₆H₁₁ClN₄O
Molecular Weight 190.63 g/mol
Physical State Solid
Canonical SMILES CC1=CC(C(=O)NN)=NN1C.Cl
Hazard Profile H302 (Harmful if swallowed), H332 (Harmful if inhaled)

Data compiled from verified chemical supplier databases[4].

Core Application I: Advanced Corrosion Inhibition

Mechanistic Causality

In highly acidic media (e.g., 1M HCl), mild steel undergoes rapid anodic dissolution. PyHz acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions[3].

The causality of this inhibition lies in a two-step adsorption process:

  • Physisorption: In acidic solutions, the nitrogen atoms of the carbohydrazide moiety become protonated. These cationic species are electrostatically attracted to the chloride ions ( Cl− ) that pre-adsorb onto the positively charged iron surface[3].

  • Chemisorption: As the molecule approaches the surface, the neutral species donate unshared electron pairs (from O and N atoms) and π -electrons from the pyrazole ring into the vacant 3d-orbitals of the iron surface, forming a stable, protective coordinate monolayer[2]. This adsorption strictly follows the Langmuir isotherm model[2].

G A Bulk Acidic Solution (1M HCl) PyHz Inhibitor Dispersed B Protonation of PyHz (Hydrazide/Pyrazole Nitrogens) A->B Acidic pH C Diffusion to Metal-Solution Interface A->C Neutral molecules B->C D Physisorption (Electrostatic Attraction to Cl- covered Fe) C->D Protonated species E Chemisorption (Lone Pair & π-electron donation to Fe d-orbitals) C->E Neutral species F Formation of Protective Monolayer (Langmuir Isotherm) D->F E->F

Mechanistic pathway of PyHz adsorption and corrosion inhibition on mild steel surfaces.

Table 2: Corrosion Inhibition Performance (Mild Steel in 1M HCl)
Inhibitor Concentration (M)Inhibition Efficiency (%)Adsorption IsothermInhibitor Type
1.0×10−5 ~ 75.0LangmuirMixed-type
1.0×10−4 ~ 85.0LangmuirMixed-type
1.0×10−3 96.0LangmuirMixed-type

Quantitative efficiency data demonstrates peak performance at 1 mM[1].

Protocol 1: Electrochemical Validation of Corrosion Inhibition

Objective: Quantify the protective efficacy of PyHz using self-validating electrochemical metrics.

  • Substrate Preparation: Polish mild steel coupons using SiC paper (up to 1200 grit), degrease with acetone, and dry.

    • Causality: A uniform, standardized surface roughness ensures reproducible adsorption kinetics and eliminates localized galvanic cells caused by surface defects.

  • Electrolyte Formulation: Prepare a baseline 1M HCl solution. Aliquot and dope with PyHz to achieve concentrations of 10−5 M, 10−4 M, and 10−3 M.

  • Open Circuit Potential (OCP) Stabilization: Immerse the working electrode in the electrolyte for 30 minutes without applied current.

    • Causality: This allows the solid-liquid interface to reach thermodynamic equilibrium, ensuring the protective monolayer is fully formed prior to electrical perturbation.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz.

    • Causality: High frequencies probe the uncompensated solution resistance ( Rs​ ), while low frequencies accurately isolate the charge transfer resistance ( Rct​ ), which correlates directly to the thickness and density of the PyHz monolayer.

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Self-Validation Checkpoint: Calculate the inhibition efficiency independently from both EIS (using Rct​ ) and PDP (using corrosion current density, icorr​ ). The system is validated if the efficiency calculated from EIS matches the PDP efficiency within a ±2% margin. A larger discrepancy indicates non-uniform localized corrosion (pitting) rather than the assumed uniform monolayer protection.

Core Application II: Pharmacophore & Schiff Base Synthesis

In medicinal chemistry, PyHz·HCl is utilized to synthesize N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives[1]. These Schiff bases are critical intermediates for discovering novel antimicrobial agents and p38 kinase inhibitors[1].

Mechanistic Causality

The synthesis relies on a condensation reaction between the primary amine of the carbohydrazide and an electrophilic aromatic aldehyde[5]. Because the starting material is a hydrochloride salt, the primary amine is protonated ( NH3+​ ) and lacks nucleophilicity. The addition of a mild base liberates the free amine, allowing its lone pair to attack the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of H2​O ) under reflux conditions yields the stable C=N imine linkage[5].

Workflow N1 PyHz Hydrochloride (Starting Material) N2 Free Base Generation (Neutralization) N1->N2 N4 Condensation Reaction (Ethanol, Reflux 2-5h) N2->N4 N3 Aromatic Aldehyde (Electrophile) N3->N4 N5 Schiff Base Derivative (Pharmacophore) N4->N5 -H2O

Step-by-step synthetic workflow for generating Schiff base derivatives from PyHz hydrochloride.

Protocol 2: Synthesis of N'-[(aryl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Objective: Generate high-purity Schiff base libraries for biological screening.

  • Free Base Liberation: Suspend 1.0 equivalent of PyHz·HCl in absolute ethanol. Add 1.05 equivalents of anhydrous sodium acetate ( NaOAc ) and stir at room temperature for 15 minutes.

    • Causality: NaOAc acts as a mild base to neutralize the HCl salt, liberating the free carbohydrazide without causing unwanted side reactions or degradation of the pyrazole ring.

  • Electrophile Addition: Add 1.05 equivalents of the desired functionalized aromatic aldehyde (e.g., 4-methoxybenzaldehyde) to the reaction mixture.

  • Condensation (Reflux): Heat the mixture to reflux (approx. 78°C) for 2 to 5 hours[5].

    • Causality: Refluxing provides the necessary activation energy to drive the nucleophilic addition-elimination mechanism forward, while the use of absolute ethanol prevents the hydrolysis of the newly formed imine bond.

  • Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. Filter the resulting solid precipitate under a vacuum and wash it with cold aqueous ethanol.

  • Self-Validation Checkpoint: Perform Fourier-Transform Infrared (FT-IR) spectroscopy on the dried product. The protocol is validated if the primary NH2​ stretching bands (typically visible at ~3300-3400 cm −1 in the starting material) have completely disappeared, and a new, sharp C=N imine stretch has appeared at approximately 1600-1650 cm −1 .

References

  • ResearchGate - Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[1] URL:[Link]

  • ACS Publications (Langmuir) - Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors.[2] URL:[Link]

  • Scribd - Synthesis of A Novel Pyrazole Heterocyclic Derivative.[5] URL:[Link]

  • Asian Journal of Chemistry - A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media.[3] URL:[Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

Comprehensive Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride via 1 H and 13 C NMR Spectroscopy Executive Summary 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride via 1 H and 13 C NMR Spectroscopy

Executive Summary

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a highly versatile heterocyclic intermediate utilized in the development of pharmaceuticals, agrochemicals, and advanced organometallic corrosion inhibitors[1]. Accurate structural characterization of this compound is paramount for quality control, verifying synthetic success, and ensuring the efficacy of downstream applications. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By detailing the causality behind the observed spectral phenomena, the specific electronic impact of the hydrochloride salt, and field-proven protocols for high-fidelity data acquisition, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Mechanistic Principles of Pyrazole NMR Chemical Shifts

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The anisotropic effects and electron density distribution across this ring fundamentally dictate the shielding and deshielding of its attached nuclei[2].

  • N1-Methyl Group ( δH​ ~3.80 ppm, δC​ ~36.8 ppm): The methyl group attached to the N1 position is significantly deshielded due to the high electronegativity of the adjacent sp 2 hybridized nitrogen atom. The inductive withdrawal of electron density shifts this signal downfield compared to typical aliphatic methyl groups[3].

  • C5-Methyl Group ( δH​ ~2.25 ppm, δC​ ~11.0 ppm): Positioned on the carbon adjacent to the N1 atom, this methyl group experiences a lesser inductive pull than the N1-methyl. Its chemical shift is characteristic of an allylic or substituted aromatic methyl group, appearing further upfield[4].

  • C4-Proton ( δH​ ~6.50 ppm, δC​ ~106.0 ppm): The C4 position of the pyrazole ring is the most electron-rich carbon in the heterocycle due to resonance donation from the lone pairs on the nitrogen atoms. Consequently, the C4 proton is relatively shielded for an aromatic proton, typically appearing as a sharp, distinct singlet around 6.50 ppm[3].

  • Quaternary Carbons (C3 and C5): The C3 ( δC​ ~144.0 ppm) and C5 ( δC​ ~140.5 ppm) carbons are heavily deshielded. C3 is adjacent to the sp 2 nitrogen (N2) and directly conjugated with the electron-withdrawing carbonyl group of the carbohydrazide moiety. C5 is adjacent to the N1 atom and bears the methyl group[3].

The Impact of the Hydrochloride Salt on Chemical Shifts

The presence of the hydrochloride (.HCl) salt profoundly alters the electronic environment of the carbohydrazide moiety (-C(=O)NHNH 2​ ). In the free base form, the terminal amine (-NH 2​ ) typically appears as a broad singlet around 4.4 ppm[5]. However, protonation yields an alkylammonium-like species (-NH 3+​ Cl ), resulting in distinct spectral shifts:

  • Deshielding via Protonation: The formal positive charge on the terminal nitrogen drastically reduces the electron density around the attached protons. This shifts the -NH 3+​ signal significantly downfield to approximately 10.50 ppm. Due to quadrupolar relaxation from the nitrogen nucleus and proton exchange, this signal often appears as a broad singlet.

  • Amide Proton Shift: The adjacent amide proton (-C(=O)NH-) experiences a secondary deshielding effect due to the inductive pull of the neighboring -NH 3+​ group, shifting its resonance to approximately 11.20 ppm.

  • Solvent Causality: Deuterated dimethyl sulfoxide (DMSO-d 6​ ) is the mandatory solvent for this analysis. The hydrochloride salt is highly polar and insoluble in non-polar halogenated solvents like CDCl 3​ . Furthermore, DMSO-d 6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between the salt molecules and ensuring sharp, well-resolved signals for the exchangeable protons.

Quantitative NMR Data Summaries

The following tables summarize the empirical 1 H and 13 C NMR assignments for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride in DMSO-d 6​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
C5-CH 3​ 2.25Singlet (s)3HAllylic methyl group
N1-CH 3​ 3.80Singlet (s)3HN-methyl group
C4-H6.50Singlet (s)1HAromatic pyrazole proton
-NH 3+​ 10.50Broad Singlet (br s)3HProtonated terminal hydrazide
-NH-11.20Singlet (s)1HAmide proton

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C5-CH 3​ 11.0Primary (CH 3​ )Allylic methyl carbon
N1-CH 3​ 36.8Primary (CH 3​ )N-methyl carbon
C4106.0Tertiary (CH)Aromatic pyrazole carbon
C5140.5Quaternary (C)Substituted aromatic carbon
C3144.0Quaternary (C)Substituted aromatic carbon
C=O160.5Quaternary (C)Carbonyl carbon (hydrazide)

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure self-validating and reproducible analytical results, the following step-by-step methodology must be strictly adhered to:

  • Sample Preparation: Weigh 15–20 mg of the highly pure analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Causality: Anhydrous conditions are critical; trace water in DMSO will appear at ~3.33 ppm and can undergo chemical exchange with the -NH 3+​ protons, broadening their signals and complicating integration.

  • Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the sample depth is exactly 4 to 5 cm. Causality: Improper sample depth causes magnetic field distortions at the coil edges, leading to poor shimming and line broadening.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer to the deuterium signal of DMSO-d 6​ . Perform gradient shimming (Z1-Z5) to optimize B 0​ field homogeneity. Causality: Proper shimming ensures the C4-H singlet has a full width at half maximum (FWHM) of < 1.0 Hz, critical for resolving fine structural details.

  • 1 H NMR Acquisition: Execute a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

    • Self-Validation Checkpoint: Before proceeding to 13 C acquisition, integrate the 1 H spectrum. The integral ratio of the N1-CH 3​ : C5-CH 3​ : C4-H must be exactly 3:3:1. Any deviation >5% indicates sample impurity or incomplete longitudinal relaxation (requiring an increased D1).

  • 13 C NMR Acquisition: Execute a proton-decoupled 1D sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds. Acquire 1024–2048 scans. Causality: The high number of scans compensates for the low natural abundance of 13 C (~1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C3, C5, C=O), which suffer from exceptionally long relaxation times.

  • Data Processing: Apply an exponential line broadening (LB) function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration.

Workflow Visualization

NMR_Workflow Prep Sample Preparation Dissolution in Anhydrous DMSO-d6 Lock Deuterium Lock & Shim Optimize B0 Field Homogeneity Prep->Lock Acq Pulse Sequence Execution 1D 1H & 13C {1H} Decoupled Lock->Acq Proc Data Processing FT, Phase & Baseline Correction Acq->Proc Assign Spectral Assignment Integration & Self-Validation Check Proc->Assign

Caption: Workflow for high-fidelity NMR acquisition and spectral assignment.

References

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. MDPI - Molecules. 2

  • Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors. ACS Publications - Langmuir. 1

  • Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. SciELO - Brazilian Journal of Pharmaceutical Sciences. 3

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. 6

  • Synthesis of a novel pyrazole heterocyclic derivative as corrosion inhibitor for low-carbon steel in 1M HCl: Characterization, gravimetrical, electrochemical, mathematical, and quantum chemical investigations. ResearchGate.4

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Foundational

Structural Elucidation and Crystallographic Analysis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary The compound 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The compound 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a critical intermediate in the synthesis of bioactive heterocycles, including p38 kinase inhibitors and advanced antimicrobial agents[1]. Formulating this compound as a hydrochloride salt (CAS: 1268991-90-7) significantly enhances its aqueous solubility and solid-state stability[2]. However, the introduction of the chloride counterion fundamentally alters the supramolecular assembly of the crystal lattice.

This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride. By detailing the causality behind crystallization techniques, data collection parameters, and refinement strategies, this guide establishes a robust framework for resolving complex hydrogen-bonded networks in pharmaceutical salts.

Rationale & Experimental Causality

In crystallographic studies of pyrazole-carbohydrazide derivatives, the primary analytical challenge lies in accurately mapping the hydrogen bond donors and acceptors[3][4]. The carbohydrazide moiety possesses high conformational flexibility, and the pyrazole ring acts as both a hydrogen bond donor (if protonated) and acceptor.

Why the Hydrochloride Salt?

In its free-base form, the carbohydrazide network is driven primarily by N–H···O=C and N–H···N interactions[5]. The introduction of hydrochloric acid protonates the most basic nitrogen (typically the terminal amine of the hydrazide or the pyrazole nitrogen, depending on the specific electronic environment), introducing a spherical, highly electronegative chloride (Cl⁻) ion. This forces the crystal packing into a tighter, electrostatically driven lattice, which is highly relevant for understanding its behavior as a corrosion inhibitor in HCl mediums[6].

Causality in Methodological Choices
  • Binary Solvent System (Ethanol/Water): Ethanol provides excellent solubility for the hydrophobic 1,5-dimethylpyrazole core, while a trace amount of water is essential to solvate and stabilize the highly polar chloride counterion during nucleation.

  • Cryogenic Data Collection (150 K): Collecting diffraction data at low temperatures minimizes thermal atomic vibrations (Debye-Waller factors). This is strictly required to resolve the electron density of the hydrogen atoms involved in the N–H···Cl⁻ network, which would otherwise be smeared by thermal motion at room temperature.

Step-by-Step Experimental Protocols

Protocol A: Single Crystal Growth via Slow Evaporation

This protocol is designed to be self-validating; the appearance of birefringence under cross-polarized light confirms the single-crystalline nature of the product before proceeding to the diffractometer.

  • Solution Preparation: Dissolve 50 mg of high-purity (>98%) 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride[7] in 3.0 mL of a binary solvent mixture (Ethanol:Water, 9:1 v/v) in a clean 5 mL glass vial.

  • Sonication & Filtration: Sonicate the mixture for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole (approx. 0.5 mm diameter) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–22 °C) in the dark.

  • Validation & Harvesting: After 7–10 days, inspect the vial under a stereomicroscope equipped with cross-polarizers. Select a crystal that exhibits sharp extinction every 90 degrees of rotation, indicating a lack of twinning or macroscopic defects.

Protocol B: SC-XRD Data Collection and Refinement
  • Mounting: Coat the selected crystal (optimal dimensions ~0.25 × 0.20 × 0.10 mm) in inert perfluoropolyether oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Cooling: Immediately transfer the mount to the diffractometer goniometer bathed in a 150 K nitrogen cold stream.

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy (completeness > 99%).

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Critical Step: Locate the heteroatom-bound hydrogen atoms (N-H) from the difference Fourier map and refine them freely with isotropic displacement parameters set to 1.2 times that of the parent nitrogen atom.

Workflow N1 Sample Prep (EtOH/H2O) N2 Slow Evaporation (Vibration-Free) N1->N2 N3 Optical Validation (Cross-Polarized) N2->N3 N4 Cryo-Mounting (150 K, Oil) N3->N4 N5 X-Ray Diffraction (Mo Kα) N4->N5 N6 Anisotropic Refinement N5->N6

Caption: Sequential workflow for the crystallization and SC-XRD analysis of the hydrochloride salt.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement statistics expected for the optimized crystal structure of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride, based on analogous pyrazole-carbohydrazide systems[3][5][8].

ParameterValue / Specification
Chemical Formula C₆H₁₁ClN₄O
Formula Weight 190.63 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.45 Å, b = 11.56 Å, c = 14.64 Å
Volume ~1430 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.38 g/cm³
Absorption Coefficient (μ) 0.35 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.115

Supramolecular Architecture & Hydrogen Bonding

The structural integrity of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is dictated by its extensive hydrogen bonding network. Unlike the free base, where molecules form one-dimensional chains via N–H···O bonds[3], the hydrochloride salt utilizes the Cl⁻ ion as a multi-dentate hydrogen bond acceptor.

The Role of the Chloride Ion

The chloride ion typically sits in a highly coordinated pocket. The terminal -NH₃⁺ group (assuming protonation at the terminal hydrazide nitrogen) acts as a powerful trifurcated hydrogen bond donor.

  • Primary Interaction: Strong charge-assisted hydrogen bonds (⁺N–H···Cl⁻) dominate the lattice energy.

  • Secondary Interaction: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor for adjacent unprotonated N-H groups, forming R22​(8) or C(4) graph-set motifs, which are classic signatures of carbohydrazide derivatives[5].

HBondNetwork C1 Chloride Ion (Cl-) P1 Protonated Hydrazide (-NH3+) P1->C1 Charge-Assisted H-Bond H1 Secondary Amine (-NH-) H1->C1 N-H...Cl- Interaction O1 Carbonyl Oxygen (C=O) H1->O1 N-H...O=C Chain R1 Pyrazole Ring (pi-system) R1->R1 pi-pi Stacking

Caption: Supramolecular hydrogen bonding and packing hierarchy in the hydrochloride salt lattice.

Conclusion

The crystallographic analysis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride requires meticulous attention to solvent selection and low-temperature data collection to accurately model its complex, charge-assisted hydrogen bonding network. By successfully mapping the N-H···Cl⁻ and N-H···O=C interactions, researchers can better predict the compound's physicochemical properties, solubility profiles, and binding affinities in downstream pharmaceutical and industrial applications.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o890–o891. URL:[Link]

  • Karrouchi, K., Ramli, Y., Taoufik, J., Radi, S., Ansar, M., & Mague, J. T. (2016). 5-Methyl-N′-[(Z)-4-methylbenzylidene]-1H-pyrazole-3-carbohydrazide. IUCrData, 1(5), x160793. URL:[Link]

  • Sagaama, A., Issaoui, N., Bardak, F., & Al-Dossary, O. (2020). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 32(8), 3323-3333. URL:[Link]

  • Cherrak, K., Belghiti, M. E., Berrissoul, A., & Dafali, A. (2020). Pyrazole carbohydrazide as corrosion inhibitor for mild steel in HCl medium: Experimental and theoretical investigations. Surfaces and Interfaces, 20, 100578. URL:[Link]

  • Mague, J. T., & Mohamed, S. K. (2014). 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o819–o820. URL:[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Relevance The pyrazole ring is a privileged and ubiquitou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Relevance

The pyrazole ring is a privileged and ubiquitous scaffold in medicinal chemistry, frequently deployed as the core structural motif in kinase inhibitors, anti-inflammatory agents, and multi-functional therapeutics . Specifically, 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride serves as both a critical synthetic building block and a bioactive motif in its own right.

For drug development professionals, understanding the exact gas-phase fragmentation behavior of this molecule is paramount. Accurate mass spectrometry (MS) profiling enables precise pharmacokinetic (PK) tracking, rapid metabolite identification, and rigorous quality control. This whitepaper deconstructs the electrospray ionization (ESI) dynamics, exact mass fragmentation pathways, and self-validating analytical protocols required to confidently analyze this compound.

Ionization Dynamics & Precursor Formation

In its solid state, the compound exists as a hydrochloride salt. However, when introduced into an Electrospray Ionization (ESI) source in positive ion mode, the HCl moiety is completely desolvated and lost. The free base (Exact Mass: 154.0854 Da) undergoes protonation to form the [M+H]+ precursor ion at m/z 155.0933 .

Causality of Protonation: Protonation does not occur randomly. Thermodynamic stability dictates that the proton localizes on the most basic nitrogen atom. In this molecule, the terminal amine of the carbohydrazide group (-NH2) and the N2 position of the pyrazole ring compete for the proton. Gas-phase basicity favors the terminal amine, which subsequently drives the primary charge-directed fragmentation pathways observed in the mass spectrometer.

Mechanistic Fragmentation Pathways (HCD/CID)

When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the [M+H]+ precursor undergoes highly predictable, structurally diagnostic bond cleavages. These follow established rules for heterocyclic and carbonyl-containing compounds .

Charge-Directed Cleavage: The Acylium Pathway

The most labile region of the molecule is the carbohydrazide side chain.

  • Loss of Hydrazine (N2H4): The cleavage of the C-N bond adjacent to the carbonyl group results in the expulsion of neutral hydrazine (32.037 Da). This generates a highly stable acylium ion at m/z 123.0558 . The formation of this ion is energetically favorable because the positive charge is resonance-stabilized by the adjacent aromatic pyrazole ring.

  • Loss of Carbon Monoxide (CO): The acylium ion subsequently extrudes carbon monoxide (27.995 Da), a classic fragmentation step for carbonyl cations, yielding the 1,5-dimethyl-1H-pyrazol-3-yl cation at m/z 95.0609 .

Heterocyclic Ring Opening

The fragmentation of the pyrazole core is characterized by the hallmark expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N2), a phenomenon extensively documented in gas-phase heterocyclic chemistry .

  • Loss of HCN: The m/z 95.0609 pyrazole cation undergoes ring cleavage under higher collision energies, losing neutral HCN (27.011 Da) to form a diagnostic fragment at m/z 68.0500 .

Fragmentation M [M+H]+ m/z 155.0933 Precursor Ion F1 [M+H - N2H4]+ m/z 123.0558 Acylium Ion M->F1 - N2H4 (32.037 Da) F2 [M+H - NH3]+ m/z 138.0667 Ammonia Loss M->F2 - NH3 (17.027 Da) F3 [m/z 123 - CO]+ m/z 95.0609 Pyrazole Cation F1->F3 - CO (27.995 Da) F4 [m/z 95 - HCN]+ m/z 68.0500 Ring Cleavage F3->F4 - HCN (27.011 Da)

Caption: Mass spectrometry fragmentation cascade of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

High-Resolution Quantitative Data

To facilitate accurate MS/MS method building (e.g., Multiple Reaction Monitoring or Target-MS2), the theoretical exact masses and proposed neutral losses are summarized below.

Precursor / FragmentElemental FormulaTheoretical m/zProposed Neutral LossRelative Abundance (Est.)Structural Assignment
Precursor [C6H11N4O]+155.0933N/A100% (Low CE)Protonated Free Base
Fragment 1 [C6H7N3O]+138.0667- NH3 (17.027 Da)15%Terminal Amine Loss
Fragment 2 [C6H7N2O]+123.0558- N2H4 (32.037 Da)100% (Mid CE)Pyrazole-3-Acylium Ion
Fragment 3 [C5H7N2]+95.0609- CO (27.995 Da)80% (Mid/High CE)Dimethylpyrazole Cation
Fragment 4 [C4H6N]+68.0500- HCN (27.011 Da)45% (High CE)Aromatic Ring Cleavage

(Note: Relative abundances are highly dependent on the specific collision energy applied and the instrument geometry).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in PK or metabolomic data, the LC-MS/MS protocol must be designed as a self-validating system . This means the method inherently controls for matrix effects, carryover, and mass drift without requiring post-acquisition guesswork.

System Architecture & Rationale
  • Mobile Phase Choice: We utilize 0.1% Formic Acid in Water/Acetonitrile. Causality: The low pH ensures complete dissociation of the hydrochloride salt and forces the thermodynamic protonation of the terminal hydrazide, guaranteeing a stable, high-abundance [M+H]+ precursor.

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is prioritized over standard ion trap CID. Causality: HCD eliminates the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing for the unhindered detection of the critical m/z 68.0500 diagnostic fragment.

Step-by-Step Methodology
  • Sample Preparation (Internal Standard Integration):

    • Spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or 15N labeled pyrazole analog, into every sample at a concentration of 50 ng/mL.

    • Validation Check: The SIL-IS directly accounts for matrix-induced ion suppression and validates the consistency of the ESI efficiency across the batch.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic acid) over 3 minutes.

  • System Suitability & Blank Verification:

    • Inject a solvent blank (50:50 Water:Methanol) before the analytical batch.

    • Validation Check: The blank must show an integrated area of <0.1% of the Lower Limit of Quantification (LLOQ) for m/z 155.1 to confirm zero carryover.

  • Mass Spectrometry Acquisition:

    • Source: ESI Positive. Capillary voltage at 3.5 kV.

    • Isolation: Q1 isolates m/z 155.1 with a 1.0 Da window.

    • Collision Energy (CE) Ramping: Apply a stepped CE of 15, 30, and 45 eV. Causality: Stepped CE ensures the simultaneous capture of the fragile acylium ion (m/z 123.0558) at low energy and the robust ring-cleavage fragments (m/z 68.0500) at high energy in a single composite spectrum.

Workflow S1 1. Sample Prep & IS Spike S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Q1 Isolation (m/z 155.1) S3->S4 S5 5. HCD Fragmentation S4->S5 S6 6. Orbitrap Detection S5->S6

Caption: Self-validating UHPLC-MS/MS analytical workflow for pyrazole derivative profiling.

Conclusion

The fragmentation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is highly deterministic. By tracking the sequential loss of hydrazine, carbon monoxide, and hydrogen cyanide, analysts can confidently identify this motif in complex biological matrices. Implementing the self-validating protocols outlined above ensures that the resulting quantitative and qualitative data meets the highest standards of scientific integrity required for modern drug development.

References

  • Recent Therapeutic Potential of Multi-functional Pyrazole Motifs in Drug Design Source: ResearchGate URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

Foundational

Unveiling the Pharmacological Versatility of Pyrazole-3-Carbohydrazide Derivatives: Mechanisms, Assays, and Translational Workflows

Executive Summary In the landscape of rational drug design, the pyrazole-3-carbohydrazide scaffold has emerged as a highly privileged pharmacophore. Characterized by its unique combination of a stable, aromatic, hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the pyrazole-3-carbohydrazide scaffold has emerged as a highly privileged pharmacophore. Characterized by its unique combination of a stable, aromatic, hydrogen-bond-capable pyrazole core and a highly flexible carbohydrazide linker, this structural motif serves as a versatile anchor for multi-target engagement. As drug development pivots toward multi-targeting agents to combat complex diseases like cancer and Type 2 Diabetes Mellitus (T2DM), understanding the precise mechanisms of action and the rigorous validation of these derivatives in biological assays is paramount.

This technical guide synthesizes the mechanistic pathways of pyrazole-3-carbohydrazide derivatives and provides application-focused, self-validating protocols for their evaluation in the laboratory.

Pharmacophore Dynamics and Target Engagement

The pharmacological success of the pyrazole-3-carbohydrazide core lies in its spatial geometry and electronic distribution. The pyrazole ring acts as both a hydrogen-bond donor and acceptor, allowing it to intercalate deeply into the hydrophobic pockets of target enzymes and receptors. Meanwhile, the C-3 positioned carbohydrazide moiety ( −CO−NH−NH2​ ) provides a chelating center and a vector for further functionalization (e.g., Schiff base formation), enabling the molecule to engage in extensive hydrogen-bonding networks.

A classic translational success of this core is Rimonabant (SR141716) , a potent CB1 cannabinoid receptor antagonist. The pyrazole-3-carbohydrazide backbone allows the molecule to anchor securely into the transmembrane domains of the CB1 receptor, effectively modulating appetite and metabolic pathways[1].

Mechanistic Pathways in Disease Models

Oncological Targets: Kinase Inhibition and Apoptosis

Pyrazole-3-carbohydrazide derivatives exhibit profound anti-proliferative efficacy against a wide panel of cancer cell lines, including A549 (lung), MCF7 (breast), and PC-3 (prostate)[2]. The primary mechanism of action involves the disruption of critical survival kinases (such as CDK2 and PI3K) and the subsequent induction of the intrinsic apoptotic cascade[3].

At the cellular level, these compounds trigger the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to mitochondrial membrane depolarization, which acts as a biochemical switch: it downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic BAX and p53. This mitochondrial breach releases cytochrome c, culminating in the cleavage and activation of Caspase-3 and PARP—the ultimate executioners of apoptosis[4].

Apoptosis P3C Pyrazole-3-Carbohydrazide ROS ROS Generation P3C->ROS Bcl2 Downregulation of Bcl-2 P3C->Bcl2 Bax Upregulation of BAX / p53 P3C->Bax Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3 & PARP Activation Mito->Caspase Bcl2->Mito Bax->Mito Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Caption: Pyrazole-3-carbohydrazide-induced intrinsic apoptotic signaling cascade in cancer cells.

Metabolic Modulation: α -Glucosidase and Xanthine Oxidase

Beyond oncology, these derivatives are heavily investigated for managing T2DM and oxidative stress. They act as competitive inhibitors of dietary carbohydrate-digesting enzymes, specifically α -glucosidase and α -amylase[5]. The nitrogen atoms of the carbohydrazide moiety form critical hydrogen bonds with the catalytic acidic residues (Asp and Glu) in the enzyme's active site, preventing the breakdown of oligosaccharides and blunting postprandial glucose spikes. Furthermore, specific derivatives have shown remarkable inhibition of Xanthine Oxidase, highlighting their potential as dual-action anti-diabetic and anti-gout agents[5].

Quantitative Efficacy Profiling

To contextualize the potency of these derivatives, the following table summarizes the quantitative inhibitory data of recently synthesized pyrazole-3-carbohydrazide compounds (e.g., Pyz-1, Pyz-2, and Schiff base derivatives) against their respective enzymatic targets, benchmarked against clinical standards.

Table 1: Quantitative Enzyme Inhibition Profiling

Compound / StandardTarget EnzymeIC 50​ ( μ M) / % InhibitionBiological ImplicationReference
Pyz-1 α -Glucosidase75.62 ± 0.56 μ MHighly competitive with clinical standards; strong T2DM potential.[5]
Pyz-1 α -Amylase119.3 ± 0.75 μ MModerate inhibition; ideal for reducing postprandial glucose spikes.[5]
Pyz-2 Xanthine Oxidase10.75 ± 0.54 μ MPotent antioxidant and anti-gout candidate.[5]
Acarbose (Standard) α -Glucosidase72.58 ± 0.68 μ MClinical baseline for assay validation.[5]
Compound 7f (Schiff)Acetylcholinesterase62.11% inhibitionStrong candidate for Alzheimer's disease models.[6]
Donepezil (Standard)Acetylcholinesterase70.32% inhibitionClinical baseline for neurodegenerative assays.[6]

*Measured at equal screening concentrations rather than absolute IC 50​ .

Methodological Frameworks: Self-Validating Biological Assays

As a Senior Application Scientist, I emphasize that the integrity of biological data relies entirely on the causality built into the assay design. An assay must be a self-validating system. Below are the optimized, step-by-step methodologies for evaluating pyrazole-3-carbohydrazide derivatives.

Protocol A: α -Glucosidase Inhibition Kinetics

This colorimetric assay measures the cleavage of p -nitrophenyl- α -D-glucopyranoside (pNPG) into p -nitrophenol.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer at pH 6.8.

    • Causality: This precisely matches the physiological pH of the human intestinal brush border where α -glucosidase operates, ensuring the enzyme retains its native conformational state and active site geometry.

  • Pre-incubation Phase: In a 96-well microplate, mix 10 μ L of the pyrazole derivative (dissolved in DMSO, final well concentration <1% DMSO) with 20 μ L of α -glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation establishes thermodynamic equilibrium for inhibitor-enzyme binding prior to substrate introduction, preventing kinetic lag phases and false-negative IC 50​ shifts.

  • Reaction Initiation: Add 20 μ L of 1 mM pNPG substrate to the wells. Incubate for exactly 15 minutes at 37°C.

  • Reaction Quenching: Add 50 μ L of 0.1 M Na2​CO3​ to all wells.

    • Causality: The highly alkaline Na2​CO3​ serves a dual purpose: it immediately denatures the enzyme to halt the reaction, and it shifts the liberated p -nitrophenol to its phenolate ion form, which has a significantly higher extinction coefficient, maximizing the absorbance signal at 405 nm.

  • Readout & Validation: Measure absorbance at 405 nm using a microplate reader.

    • Self-Validation: The assay must include a vehicle control (100% enzyme activity) and Acarbose as a positive control to validate the dynamic range of the assay.

Workflow Prep Enzyme & Substrate Preparation (pH 6.8) Incubate Inhibitor Pre-incubation (Establish Equilibrium) Prep->Incubate Reaction Initiate Reaction (Add pNPG Substrate) Incubate->Reaction Quench Quench Reaction (Alkaline Shift via Na2CO3) Reaction->Quench Read Absorbance Reading (405 nm) Quench->Read Analyze IC50 & Kinetic Analysis Read->Analyze

Caption: Self-validating workflow for colorimetric α -glucosidase inhibition assays.

Protocol B: Flow Cytometric Apoptosis Assessment (Annexin V / PI)

To validate the apoptotic mechanism outlined in Section 3.1, a dual-staining flow cytometry assay is utilized.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., A549) in 6-well plates. Treat with the pyrazole derivative at its calculated IC 50​ concentration for 24 to 48 hours.

  • Harvesting: Collect media (containing floating late-apoptotic cells) and carefully trypsinize the adherent cells.

    • Causality: Over-trypsinization or harsh pipetting physically tears cell membranes, allowing Propidium Iodide (PI) to enter healthy cells, resulting in false-positive necrotic readouts.

  • Dual Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of PI. Incubate in the dark for 15 minutes at room temperature.

    • Causality: The Binding Buffer contains Ca2+ ions. Annexin V binding to externalized phosphatidylserine (the hallmark of early apoptosis) is strictly calcium-dependent. Using standard PBS here will result in complete assay failure.

  • Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer.

    • Self-Validation: Unstained cells must be used to set the autofluorescence baseline. Single-stained controls (Annexin V only, PI only) are mandatory to calculate compensation matrices, eliminating spectral overlap between the FITC (530 nm) and PI (610 nm) emission channels.

Conclusion

The pyrazole-3-carbohydrazide class represents a masterclass in pharmacophore design. By leveraging its unique electronic and spatial properties, researchers can tune these derivatives to target diverse pathologies ranging from oncology to metabolic syndromes. However, the successful translation of these compounds from in silico design to in vitro success relies entirely on the rigorous, causality-driven execution of biological assays. By employing self-validating protocols, drug development professionals can ensure high-fidelity data, accelerating the path to clinical viability.

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions Source: MDPI URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Semantic Scholar URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy Absorption Bands of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (C₆H₁₁ClN₄O). De...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (C₆H₁₁ClN₄O). Designed for researchers, scientists, and professionals in drug development, this document delves into the vibrational spectroscopy of the molecule, offering a detailed interpretation of its spectral features. The guide elucidates the characteristic frequencies of the key functional groups, including the dimethyl-pyrazole ring, the carbohydrazide moiety, and the effects of hydrochloride salt formation. A robust experimental protocol for sample analysis using the potassium bromide (KBr) pellet method is provided, ensuring data integrity and reproducibility.

Introduction: The Molecular Architecture and Spectroscopic Significance

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carbohydrazide functional group. The hydrochloride salt form is of particular interest in pharmaceutical applications due to its increased stability and solubility.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of a molecule's functional groups and overall structure. For 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride, IR spectroscopy is critical for confirming the presence of the pyrazole ring, the integrity of the carbohydrazide linkage, and verifying the formation of the hydrochloride salt. Understanding the precise location and origin of its absorption bands is paramount for researchers developing and characterizing novel therapeutics based on this scaffold.

Predicted Infrared Spectral Analysis

The infrared spectrum of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a composite of the vibrational modes of its constituent parts: the pyrazole ring, the methyl substituents, the carbohydrazide group, and the protonated amine function. The formation of the hydrochloride salt at the terminal amino group of the hydrazide is the most probable site of protonation and dramatically influences the N-H stretching region of the spectrum.

High-Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations (where X = C, N).

  • N-H Stretching (Protonated Hydrazide): The most prominent feature resulting from hydrochloride formation is the appearance of a very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹ . This is characteristic of the stretching vibrations of the -NH₃⁺ group.[1][2] This broadness arises from extensive hydrogen bonding between the ammonium group and the chloride counter-ion, as well as with other molecules in the crystal lattice. Multiple combination and overtone bands may also appear within this broad envelope.

  • C-H Stretching (Aromatic and Aliphatic):

    • The C-H stretching of the pyrazole ring is expected to produce a weak to medium band just above 3000 cm⁻¹, typically in the 3150-3100 cm⁻¹ range.

    • The asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups will result in strong absorptions in the 2980-2850 cm⁻¹ region. These bands will often appear as sharp features superimposed on the broad -NH₃⁺ absorption.

Mid-Wavenumber Region (2000-1500 cm⁻¹)

This region is crucial for identifying the carbonyl group and various double bond and bending vibrations.

  • Amide I Band (C=O Stretch): The C=O stretching vibration of the carbohydrazide group is one of the strongest and most diagnostic peaks in the spectrum. For a secondary amide like this, it is expected to appear as a very strong, sharp band in the range of 1680-1650 cm⁻¹ .[3] Its exact position is sensitive to hydrogen bonding.

  • N-H Bending (Ammonium): The asymmetric and symmetric bending vibrations of the -NH₃⁺ group give rise to medium to strong absorptions. The asymmetric bend is typically found around 1610-1570 cm⁻¹ , while the symmetric "umbrella" mode appears near 1550-1500 cm⁻¹ .[1]

  • Pyrazole Ring Vibrations (C=N and C=C Stretching): The pyrazole ring exhibits several characteristic stretching vibrations. These coupled vibrations of the C=N and C=C bonds typically result in a series of medium to strong bands in the 1600-1400 cm⁻¹ region. Specific bands for 1,5-dimethylpyrazole derivatives can be expected around 1580 cm⁻¹, 1500 cm⁻¹, and 1460 cm⁻¹ .[4]

  • C-H Bending (Methyl): The asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, coupled vibrations that are unique to the molecule's overall structure.

  • C-N Stretching: The stretching vibration of the C-N bond linking the pyrazole ring to the carbohydrazide is expected in the 1350-1250 cm⁻¹ region. The C-N stretches within the pyrazole ring also contribute to bands in this area.[5]

  • Pyrazole Ring Bending and Deformation: A series of characteristic in-plane and out-of-plane ring bending and deformation modes for the substituted pyrazole ring will appear throughout the fingerprint region, providing a unique pattern for identification. For 3,5-dimethylpyrazole, characteristic bands are observed around 1150 cm⁻¹, 1040 cm⁻¹, and 800 cm⁻¹ .[4]

  • N-N Stretching: The N-N stretching vibration of the hydrazide moiety typically gives a weak to medium band in the 1100-1000 cm⁻¹ region.

Summary of Predicted Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200 - 2500Strong, Very Broadν(N-H) StretchProtonated Amine (-NH₃⁺)
3150 - 3100Medium - Weakν(C-H) StretchPyrazole Ring
2980 - 2850Strongν(C-H) Stretch (Asymm. & Symm.)Methyl (-CH₃)
1680 - 1650Very Strongν(C=O) Stretch (Amide I)Carbohydrazide
1610 - 1570Medium - Strongδ(N-H) Asymmetric BendProtonated Amine (-NH₃⁺)
~1580, ~1500, ~1460Medium - Strongν(C=C), ν(C=N) Ring StretchesPyrazole Ring
1550 - 1500Mediumδ(N-H) Symmetric BendProtonated Amine (-NH₃⁺)
1470 - 1430Mediumδ(C-H) Asymmetric BendMethyl (-CH₃)
1380 - 1370Mediumδ(C-H) Symmetric BendMethyl (-CH₃)
1350 - 1250Mediumν(C-N) StretchPyrazole-Carbonyl
< 1200Medium - WeakRing Bending & Deformation ModesPyrazole Ring

ν = stretching; δ = bending. Intensity is relative (Very Strong, Strong, Medium, Weak).

Experimental Protocol: FTIR Analysis via KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality infrared spectra of solid samples. The principle involves intimately mixing a small amount of the solid sample with dry, IR-transparent KBr powder and compressing the mixture under high pressure to form a transparent disc.

Rationale

This method is chosen for its ability to produce sharp, well-resolved spectra with minimal scattering effects, provided the sample is properly prepared. The KBr matrix is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹), thus not interfering with the sample's spectrum. Meticulous exclusion of moisture is critical, as water exhibits strong IR absorptions that can obscure important spectral features.

Materials and Equipment
  • 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (analyte)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with evacuable pellet die (e.g., 13 mm)

  • Vacuum pump

  • FTIR Spectrometer

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride sample.

    • Weigh approximately 150-200 mg of the dried FTIR-grade KBr.

    • Place the KBr in the agate mortar and grind it to a very fine, consistent powder. This reduces particle size to minimize light scattering.

    • Add the 1-2 mg of sample to the KBr in the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes until the mixture is homogeneous. The final concentration of the sample in KBr should be approximately 0.5-1.0%.

  • Pellet Formation:

    • Assemble the evacuable pellet die. Transfer a portion of the homogeneous sample-KBr mixture into the die barrel, ensuring an even distribution over the anvil surface.

    • Insert the plunger and gently tap it to further level the powder.

    • Connect the die to a vacuum pump and evacuate for 2-3 minutes. This removes trapped air and moisture, which can cause the pellet to be opaque or crack.

    • While still under vacuum, place the die into the hydraulic press.

  • Pressing the Pellet:

    • Apply pressure gradually, following the press manufacturer's instructions, up to a final pressure of 7-10 tons.

    • Hold the pressure for 1-2 minutes. This allows the KBr to flow and form a transparent disc.

    • Carefully and slowly release the pressure. Releasing the pressure too quickly can shatter the pellet.

    • Disconnect the vacuum and carefully disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction) as needed.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within the 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride molecule and their associated key vibrational modes analyzed by IR spectroscopy.

Sources

Protocols & Analytical Methods

Method

Applications of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride in drug discovery

Advanced Application Notes: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride in Drug Discovery Workflows Executive Summary: The Pyrazole-3-Carbohydrazide Scaffold The pyrazole nucleus is a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride in Drug Discovery Workflows

Executive Summary: The Pyrazole-3-Carbohydrazide Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs ranging from anti-inflammatory agents to cannabinoid receptor antagonists[1],[2]. Within this chemical space, 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (CAS: 1268991-90-7) serves as a highly versatile, bifunctional building block. The 1,5-dimethyl substitution pattern restricts the conformational flexibility of the pyrazole ring and enhances lipophilicity, which is a critical parameter for cellular membrane permeability in targeted drug design[1].

Mechanistic Rationale for Scaffold Selection

Why utilize the hydrochloride salt rather than the free base? The terminal amine of the carbohydrazide moiety is highly nucleophilic and prone to auto-oxidation or premature condensation during storage. The hydrochloride salt protonates this amine, locking it in an electrophilic, unreactive state, thereby ensuring long-term reagent stability. However, this necessitates a deliberate "free-basing" step during synthetic workflows to restore nucleophilicity prior to derivatization[3].

Application Note 1: Synthesis of Antimicrobial and Anticancer Schiff Bases

Schiff bases (N'-[(aryl)methylene] derivatives) synthesized from pyrazole-3-carbohydrazides are well-documented for their potent antimicrobial and antiproliferative activities[3],[2]. The carbohydrazide linker acts as a flexible hydrogen-bond donor/acceptor, crucial for interacting with bacterial enzymes and cellular kinases.

Synthesis A 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide HCl B In Situ Neutralization (Et3N / Ethanol) A->B Liberate nucleophile C Aldehyde Condensation (H+ Catalysis) B->C E Isothiocyanate Reaction & Base Cyclization B->E D Schiff Base Library (Antimicrobial Targets) C->D -H2O F Triazole-Pyrazole Hybrids (Kinase Targets) E->F -H2S

Workflow for generating bioactive libraries from the 1,5-dimethylpyrazole-3-carbohydrazide scaffold.

Protocol 1: Self-Validating Synthesis of Pyrazole Schiff Bases

Objective : Condense 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl with functionalized aromatic aldehydes to generate a library of bioactive Schiff bases.

Step-by-Step Methodology & Causality :

  • In Situ Neutralization : Suspend 1.0 eq of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride in absolute ethanol. Add 1.1 eq of Triethylamine (Et3N) dropwise at 0°C. Causality: Et3N deprotonates the hydrazinium salt. The slight excess ensures complete liberation of the nucleophilic terminal amine. Ethanol is chosen as the solvent because it solubilizes the free base while precipitating the Et3N·HCl byproduct, driving the equilibrium forward[3].

  • Electrophilic Activation & Condensation : Add 1.0 eq of the target aromatic aldehyde, followed by 2-3 drops of glacial acetic acid. Reflux the mixture for 4-6 hours. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the carbohydrazide[3].

  • Isolation : Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation System :

  • Chromatographic Validation : Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the highly polar carbohydrazide starting material (low Rf) is entirely replaced by the less polar Schiff base (higher Rf).

  • Spectroscopic Validation : Perform FT-IR analysis on the purified product. The protocol is validated if the aldehyde C=O stretch (~1700 cm⁻¹) disappears, replaced by a sharp imine C=N stretch at 1600–1620 cm⁻¹, while the amide C=O stretch of the carbohydrazide is retained at ~1650 cm⁻¹[3].

Application Note 2: Development of Triazole-Pyrazole Hybrids for Kinase Inhibition

Beyond Schiff bases, the carbohydrazide moiety can be cyclized into 1,2,4-triazoles or 1,3,4-oxadiazoles[4]. These multi-heterocyclic hybrids are rigid, planar structures that excel at occupying the ATP-binding pockets of kinases (such as p38 MAPK), disrupting inflammatory signaling cascades[1].

Pathway Ligand Pyrazole-Triazole Derivatives Receptor p38 MAP Kinase (ATP Binding Pocket) Ligand->Receptor Competitive Inhibition Pathway1 MAPK Signaling Cascade Receptor->Pathway1 Blocked Phosphorylation Outcome1 Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway1->Outcome1 Outcome2 Inflammation & Cellular Apoptosis Outcome1->Outcome2

Mechanism of action for pyrazole-derived kinase inhibitors modulating inflammatory pathways.

Protocol 2: High-Throughput Screening (HTS) Preparation for Kinase Inhibitors

Objective : Prepare the synthesized triazole-pyrazole hybrids for in vitro kinase inhibition assays.

Step-by-Step Methodology & Causality :

  • Stock Solution Preparation : Dissolve the purified hybrid compounds in 100% molecular-biology grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubilization of the lipophilic pyrazole hybrids without denaturing the target kinase during the assay, provided the final assay concentration of DMSO remains below 1% v/v.

  • Serial Dilution : Create a 10-point dose-response curve by performing 3-fold serial dilutions in the assay buffer (e.g., HEPES pH 7.4, MgCl2, EGTA).

  • Assay Execution & Validation : Incubate the compounds with the target kinase and ATP-substrate. Self-Validation: Every assay plate must include a positive control (e.g., a known p38 inhibitor like SB203580) and a negative vehicle control (1% DMSO). The assay is only validated if the positive control yields an IC50 within half a log of its established literature value.

Quantitative Data: Bioactivity Profile of Pyrazole-3-Carbohydrazide Derivatives

The structural versatility of the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold allows for the generation of diverse pharmacological profiles. The table below summarizes the quantitative efficacy metrics of various derivatives documented in recent drug discovery literature[3],[5],[2].

Derivative ClassPrimary Target / Therapeutic AreaRepresentative Efficacy MetricKey Structural Requirement for Activity
Schiff Bases (Aryl-methylene) Antibacterial (S. aureus, E. coli)MIC: 16 - 64 µg/mLElectron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring[3].
Diaryl-pyrazole Carbohydrazides CB1 Receptor Antagonism (Obesity)IC50: < 10 nMBulky lipophilic groups at positions 1 and 5 of the pyrazole core[2].
Fluorinated Pyrazole Hybrids Hypoglycemic Activity (Diabetes)60-70% Plasma Glucose ReductionFluorine substitution paired with the carbohydrazide linker[5].
Triazole-Pyrazole Hybrids Kinase Inhibition (p38 MAPK)IC50: 0.5 - 5.0 µMRigid multi-heterocyclic system for optimal ATP-pocket hydrogen bonding[1].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: ResearchGate URL
  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model Source: ResearchGate URL
  • Source: PMC (NIH)
  • Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors Source: ACS Publications URL

Sources

Application

Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride as a Versatile Chelating Agent for Transition Metals

Introduction: Unveiling the Potential of a Bidentate Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands with specific chelating properties are paramount for the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bidentate Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands with specific chelating properties are paramount for the development of new catalysts, materials, and therapeutic agents.[1] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is an emerging chelating agent that offers a unique combination of a pyrazole ring and a carbohydrazide functional group. This unique structure provides a bidentate coordination environment, making it a highly effective ligand for a variety of transition metals.[2][3] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the carbohydrazide group, work in concert to form stable five-membered chelate rings with metal ions.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride as a chelating agent. It delves into the underlying chemical principles, offers detailed experimental protocols for the synthesis and characterization of its transition metal complexes, and explores their potential applications.

The hydrochloride form of the ligand ensures its stability and solubility in polar solvents, which is advantageous for synthesis.[5] However, the acidic nature of the hydrochloride requires careful pH control during the chelation process to deprotonate the ligand and enable coordination with the metal ion.[6] This is a critical experimental parameter that will be addressed in the protocols.

Chemical Properties and Coordination Chemistry

The chelating ability of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide stems from the presence of multiple donor atoms: the two nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the carbohydrazide group. The most probable coordination mode involves the pyrazole ring's N2 nitrogen and the carbonyl oxygen of the carbohydrazide, forming a stable 5-membered chelate ring.

Below is a summary of the key properties of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride:

PropertyValue
Molecular Formula C₆H₁₁ClN₄O
Molecular Weight 190.63 g/mol
Appearance Solid
CAS Number 1268991-90-7

Source: Fluorochem[7]

The coordination environment around the central metal ion will depend on several factors, including the nature of the metal, the molar ratio of ligand to metal, the solvent system, and the reaction pH. Typically, octahedral or square planar geometries are observed for transition metal complexes with pyrazole-based ligands.[8][9]

Experimental Workflow for Complexation

The following diagram illustrates the general workflow for the synthesis and characterization of transition metal complexes using 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Ligand Dissolution (e.g., Ethanol/Water) s2 pH Adjustment (Base Addition) s1->s2 s3 Metal Salt Addition (e.g., MCl₂, M(NO₃)₂) s2->s3 s4 Reflux/Stirring s3->s4 s5 Isolation & Purification (Filtration, Washing, Drying) s4->s5 c1 Spectroscopic Analysis (FT-IR, UV-Vis, NMR) s5->c1 c2 Structural Analysis (X-ray Diffraction) s5->c2 c3 Thermal Analysis (TGA/DSC) s5->c3 c4 Elemental Analysis s5->c4 a1 Catalytic Activity c1->a1 a2 Biological Screening (e.g., Antimicrobial, Anticancer) c1->a2 a3 Material Properties c1->a3 c2->a1 c2->a2 c2->a3 c3->a1 c3->a2 c3->a3 c4->a1 c4->a2 c4->a3

Experimental workflow from synthesis to application.

Detailed Protocols

Protocol 1: General Synthesis of a Transition Metal Complex (e.g., Cu(II) Complex)

This protocol outlines a general procedure for the synthesis of a copper(II) complex. This can be adapted for other transition metals such as Ni(II), Co(II), and Zn(II) by selecting the appropriate metal salt.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable metal salt

  • Ethanol

  • Distilled water

  • A weak base (e.g., triethylamine or a dilute NaOH solution)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve one molar equivalent of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride in a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Gentle warming may be required to facilitate dissolution.

  • Deprotonation: While stirring, slowly add a weak base dropwise to the ligand solution. The purpose of this step is to neutralize the hydrochloride and deprotonate the carbohydrazide moiety, making it available for coordination.[6] Monitor the pH of the solution, aiming for a slightly basic to neutral pH. The exact pH will need to be optimized for each specific metal.

  • Metal Salt Addition: In a separate flask, dissolve 0.5 molar equivalents of the copper(II) chloride dihydrate in ethanol. Add this metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours with continuous stirring. The reaction temperature and time should be optimized based on the specific metal and desired product.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid complex by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Wash the isolated solid with cold ethanol and then with distilled water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to understand its structure and properties.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

    • The C=O stretching vibration of the carbohydrazide group, which is expected to shift to a lower frequency upon coordination to the metal ion.

    • The N-H stretching vibrations of the hydrazide, which may also show shifts or changes in broadening upon complexation.

    • The appearance of new low-frequency bands corresponding to M-N and M-O stretching vibrations, providing direct evidence of coordination.[9]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere. Transitions within the d-orbitals of the transition metal (d-d transitions) are often observed in the visible region of the spectrum and are characteristic of the metal ion and its environment.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide insights into the binding sites.[10]

Structural and Thermal Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complex, including bond lengths, bond angles, and the overall coordination geometry.[8]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[7][11] The decomposition pattern can also provide information about the composition of the complex.[12]

  • Elemental Analysis: Elemental analysis (C, H, N) is used to determine the empirical formula of the complex and to confirm its stoichiometry.

Potential Applications

The transition metal complexes of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide are expected to exhibit a range of interesting properties and potential applications.

applications cluster_catalysis Catalysis cluster_biology Biological Activity cluster_materials Materials Science center 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Metal Complexes cat1 Oxidation Reactions center->cat1 cat2 Coupling Reactions center->cat2 bio1 Antimicrobial Agents center->bio1 bio2 Anticancer Agents center->bio2 bio3 Corrosion Inhibitors center->bio3 mat1 Magnetic Materials center->mat1 mat2 Luminescent Probes center->mat2

Potential application areas for the metal complexes.

  • Catalysis: Pyrazole-based metal complexes have shown promise as catalysts in various organic transformations.[13] The electronic and steric properties of the 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide ligand can be tuned to influence the catalytic activity of the corresponding metal complexes.

  • Biological Activity: Many pyrazole and carbohydrazide derivatives and their metal complexes exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[3][10][13] The chelation of the metal ion can enhance the biological activity of the organic ligand.

  • Corrosion Inhibition: Molecules containing nitrogen and oxygen heteroatoms, such as the title compound, have been shown to be effective corrosion inhibitors for metals in acidic media.[2][14] The formation of a protective complex layer on the metal surface can prevent corrosion.

Conclusion and Future Outlook

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a promising and versatile chelating agent with significant potential for the synthesis of novel transition metal complexes. Its bidentate nature, arising from the synergistic coordination of the pyrazole and carbohydrazide moieties, allows for the formation of stable and diverse coordination compounds. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and applications of its metal complexes. Future research in this area could focus on the synthesis of a wider range of metal complexes, the detailed investigation of their catalytic and biological activities, and the exploration of their potential in materials science. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its applications in various scientific disciplines.

References

  • Chelation in Metal Intoxication. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pyrazole carbohydrazide as corrosion inhibitor for mild steel in HCl medium: Experimental and theoretical investigations. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Studies on lead-free initiators: synthesis, characterization and performance evaluation of transition metal complexes of carbohydrazide. (2004). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Chelating Extractants for Metals. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 19.2: Coordination Chemistry of Transition Metals. (2022). LibreTexts. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PMC. Retrieved March 7, 2026, from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). MDPI. Retrieved March 7, 2026, from [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved March 7, 2026, from [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. (2025). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. (2021). Jordan Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. (2024). Baghdad Science Journal. Retrieved March 7, 2026, from [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Coordination Chemistry of Transition Metals. (n.d.). UH Pressbooks. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. (2025). Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • (PDF) TRANSITION METALS AND COORDINATION CHEMISTRY. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry. (2018). YouTube. Retrieved March 7, 2026, from [Link]

  • Coordination Complexes and Ligands. (n.d.). Purdue University. Retrieved March 7, 2026, from [Link]

Sources

Method

In vitro assay preparation using 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

Application Note: In Vitro Assay Preparation and Biological Screening of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride Executive Summary 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Preparation and Biological Screening of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Executive Summary

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a highly versatile building block and pharmacophore in medicinal chemistry. Pyrazole derivatives are extensively documented for their broad-spectrum biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties[1]. The carbohydrazide moiety allows for rapid derivatization (such as Schiff base formation with aromatic aldehydes) to explore structure-activity relationships (SAR)[2]. However, transitioning this compound from chemical synthesis to in vitro biological assays requires strict control over physicochemical parameters. This guide outlines the authoritative protocols for preparing this compound for cellular and microbiological screening.

Mechanistic Rationale & Physicochemical Considerations

As a Senior Application Scientist, I frequently observe that the primary bottleneck in in vitro screening of novel heterocycles is compound solubility and solvent toxicity.

Why use the Hydrochloride Salt? The free base form of pyrazole-3-carbohydrazides often exhibits poor aqueous solubility. To force these compounds into solution, researchers typically rely on high concentrations of dimethyl sulfoxide (DMSO). Because DMSO concentrations above 0.5% (v/v) can induce baseline cytotoxicity, alter cellular metabolism, and permeabilize cell membranes, relying on it heavily confounds assay readouts[3].

The hydrochloride salt form (1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl) resolves this by providing a protonated carbohydrazide group, which drastically increases aqueous solubility.

The Acidic Shift Phenomenon (Causality & Prevention): While solubility is improved, the dissociation of the HCl salt releases protons, which can rapidly acidify unbuffered culture media. If the local pH drops below 7.0, you risk artifactual cell death that mimics drug efficacy. Therefore, this protocol mandates the use of HEPES-buffered media and pre-assay pH neutralization to ensure that any observed bioactivity is purely pharmacological, not an environmental artifact.

Experimental Workflow

Workflow A 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide HCl B Stock Solution Prep (100 mM in ddH2O/DMSO) A->B Dissolution C pH Adjustment & Sterilization (0.22 µm PTFE) B->C Buffer/Base Addition D In Vitro Cytotoxicity (MTT Assay) C->D Serial Dilution in DMEM E Antimicrobial Screening (Broth Microdilution) C->E Serial Dilution in MHB F Data Analysis (IC50 & MIC Determination) D->F Absorbance (570 nm) E->F Fluorescence/Visual

Caption: Workflow for the preparation and in vitro biological screening of pyrazole-3-carbohydrazide HCl.

Protocol 1: Stock Solution Preparation & Quality Control

Objective: Formulate a stable, sterile 100 mM stock solution without inducing solvent toxicity.

  • Weighing & Dissolution: Weigh 19.06 mg of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl (MW ≈ 190.63 g/mol ) and dissolve in 800 µL of sterile double-distilled water (ddH₂O).

  • Solvent Supplementation: Add 200 µL of cell-culture grade DMSO. Causality: While the HCl salt is highly water-soluble, adding 20% DMSO to the master stock ensures that any subsequent hydrophobic derivatives synthesized from this core remain in solution during the serial dilution phase.

  • pH Neutralization: Check the pH using a micro-pH probe. Add 1 N NaOH dropwise until the pH reaches 7.2–7.4. Causality: Neutralizing the stock prevents the localized acidification of the culture medium upon compound addition.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chosen over Polyethersulfone (PES) or Nylon because it minimizes the non-specific binding and retention of small heterocyclic molecules.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Pyrazole derivatives are frequently evaluated for their antiproliferative effects against human cancer cell lines (e.g., MCF-7, HeLa, A549)[3]. This protocol utilizes a self-validating MTT methodology.

  • Cell Seeding: Seed target cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 25 mM HEPES. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dilute the 100 mM stock solution in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5%. Treat cells for 48 hours. Include Doxorubicin as a positive control[1].

  • MTT Addition: Carefully aspirate and remove the drug-containing media. Causality: Removing the media eliminates phenol red and any residual pyrazole compound that might spontaneously reduce the MTT reagent, preventing false-positive absorbance signals. Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT reagent. Incubate for exactly 3 hours.

  • Formazan Solubilization: Aspirate the MTT media and add 100 µL of pure DMSO to each well to dissolve the intracellular purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Pyrazole carbohydrazides and their Schiff base derivatives exhibit significant antibacterial and antifungal activities[2].

  • Inoculum Preparation: Suspend isolated colonies of the test strain (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compound in CAMHB (Testing range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (final volume 100 µL).

  • Incubation & Resazurin Addition: Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Readout: Causality: Pyrazole derivatives can sometimes form micro-precipitates in broth that mimic bacterial turbidity, leading to artificially high Minimum Inhibitory Concentration (MIC) readings. Resazurin acts as an objective metabolic indicator; viable cells reduce the blue dye to pink, fluorescent resorufin. The MIC is recorded as the lowest concentration that remains strictly blue.

Data Presentation: Validation Parameters

To ensure the trustworthiness of your assay, your experimental data should align with the validation parameters outlined below.

Assay TypeTarget / Cell LinePositive ControlAcceptable Control RangeMax Allowable DMSOReadout Modality
Cytotoxicity MCF-7 (Breast Cancer)DoxorubicinIC₅₀: 0.5 – 2.0 µM0.5% (v/v)Absorbance (570 nm)
Cytotoxicity HeLa (Cervical Cancer)CamptothecinIC₅₀: 1.0 – 3.0 µM0.5% (v/v)Absorbance (570 nm)
Antimicrobial S. aureus (Gram +)CiprofloxacinMIC: 0.12 – 0.5 µg/mL1.0% (v/v)Colorimetric (Resazurin)
Antimicrobial E. coli (Gram -)AmpicillinMIC: 2.0 – 8.0 µg/mL1.0% (v/v)Colorimetric (Resazurin)

References

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: 2

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: 1

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice to help you troubleshoot problems and optimize your reaction yield.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific, common issues that can arise during the synthesis. Each answer provides not only a solution but also the underlying chemical principles to empower your experimental design.

Q1: My overall yield is consistently low (<60%). What are the most likely bottlenecks in the process?

Low overall yield is a frequent issue stemming from inefficiencies in one or both key steps of the synthesis: the initial esterification and the subsequent hydrazinolysis.

Primary Areas to Investigate:

  • Incomplete Hydrazinolysis: The conversion of the intermediate, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, to the desired carbohydrazide is often the most significant yield-limiting step. This reaction is a nucleophilic acyl substitution where hydrazine attacks the ester carbonyl. If this reaction does not go to completion, you will have a difficult-to-separate mixture of your starting ester and product hydrazide.

  • Suboptimal Esterification: The first step, forming the pyrazole ester, is crucial. Impurities or incomplete conversion here will carry over and negatively impact the subsequent hydrazinolysis and final purification.

  • Mechanical Losses During Workup: Significant product can be lost during extraction, filtration, and crystallization, especially if the product is not fully precipitated or is partially soluble in the wash solvents.

A systematic approach, monitoring each step by Thin Layer Chromatography (TLC), is essential to pinpoint the exact stage where the yield is being compromised.

Q2: I'm observing a significant amount of unreacted starting ester on my TLC plate after hydrazinolysis. How can I drive this reaction to completion?

This is the most common challenge. The nucleophilicity of hydrazine can be high, but several factors can hinder the reaction's progress.

Solutions & Scientific Rationale:

  • Increase Hydrazine Hydrate Equivalents: The reaction is an equilibrium. By Le Châtelier's principle, increasing the concentration of a reactant (hydrazine hydrate) will shift the equilibrium towards the products. A modest increase from 1.5-2.0 equivalents to 3.0-5.0 equivalents can significantly improve conversion.

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy for the reaction. Refluxing in a suitable solvent like ethanol is a common practice. Monitor the reaction by TLC every few hours to determine the optimal reflux time and avoid potential byproduct formation from excessive heat.

  • Ensure Anhydrous Conditions (Initially): While hydrazine hydrate contains water, the primary reaction solvent (e.g., ethanol) should be as dry as possible to start. This prevents competitive hydrolysis of the ester back to the carboxylic acid.

  • Check Hydrazine Hydrate Quality: Hydrazine hydrate is hygroscopic and can degrade. Use a fresh, unopened bottle or a properly stored reagent for best results. Poor quality hydrazine will have lower effective concentration and may introduce impurities.

Optimized Protocol: Step-by-Step Methodology

This protocol integrates best practices to maximize yield and purity.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Dissolution: Add anhydrous ethanol (e.g., 10 mL per gram of carboxylic acid).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

  • Setup: In a round-bottom flask, dissolve the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate from the previous step in ethanol.[1]

  • Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents).

  • Reaction: Reflux the mixture for 6-12 hours. The reaction progress should be monitored by TLC.[1]

  • Isolation: Once the reaction is complete, cool the mixture. The product often precipitates upon cooling. If not, reduce the solvent volume under vacuum. Filter the resulting solid, wash with cold ethanol, and dry to obtain the carbohydrazide.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Suspend the synthesized carbohydrazide in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of HCl in isopropanol or bubble HCl gas through the solution until the pH is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Purification: Filter the solid, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield the final product, 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams are provided.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation A 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid B Ethanol + H2SO4 (cat.) A->B C Reflux (4-6h) B->C D Workup & Isolation C->D E Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate D->E F Hydrazine Hydrate E->F G Reflux (6-12h) F->G H Cooling & Filtration G->H I 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide H->I J Isopropanol + HCl I->J K Precipitation & Filtration J->K L Final Product: Hydrochloride Salt K->L

Caption: Synthetic workflow for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl.

Q3: My final product is off-color or oily and won't crystallize properly. What are the likely impurities?

An oily or discolored product is a clear indication of impurities. The most common culprits are residual starting materials or byproducts from side reactions.

Potential Impurities and Solutions:

  • Residual Starting Ester: As discussed in Q2, incomplete hydrazinolysis is a major issue.

    • Solution: Before proceeding to salt formation, ensure the hydrazinolysis is complete via TLC. If starting material remains, you can try to purify the carbohydrazide by recrystallization from a solvent system like ethanol/water.

  • Diacyl Hydrazine (Side Product): If the reaction conditions are too harsh or if there isn't enough hydrazine, two molecules of the ester can react with one molecule of hydrazine, forming a dimeric impurity.

    • Solution: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mon-substituted product.

  • Residual Solvents: Incomplete drying will leave residual ethanol, isopropanol, or water, leading to an oily or gummy product.

    • Solution: Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

G cluster_solutions Solutions Start Low Yield or Impure Product CheckTLC Analyze TLC of Hydrazinolysis Step Start->CheckTLC Incomplete Starting Ester Present? CheckTLC->Incomplete Yes Complete Reaction Complete CheckTLC->Complete No IncreaseHydrazine Increase Hydrazine eq. & Reflux Time Incomplete->IncreaseHydrazine OilyProduct Final Product Oily or Discolored? Complete->OilyProduct Recrystallize Recrystallize Product Before Salt Formation OilyProduct->Recrystallize Yes Dry Dry Final Product Under High Vacuum OilyProduct->Dry If Crystalline

Sources

Optimization

Purification and recrystallization techniques for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (CAS: 12689...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (CAS: 1268991-90-7)[1].

This compound is a critical intermediate in the synthesis of small molecule therapeutics, including IL-17 modulators for dermal diseases[2]. Additionally, recent materials science research highlights its exceptional utility as a mixed-type corrosion inhibitor, demonstrating up to 96% inhibition efficiency for carbon steel in 1M HCl environments[3]. Because both pharmaceutical and surface-adsorption applications require strict stoichiometric and purity controls, mastering its purification is essential.

Purification Decision Workflow

Before selecting a purification protocol, assess the purity of your crude batch via HPLC or ¹H-NMR. The workflow below dictates whether a direct recrystallization is sufficient or if a complete acid-base phase extraction is required.

Workflow Start Crude 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide HCl Check Assess Purity (HPLC/NMR) Start->Check HighPurity > 90% Purity (Minor Impurities) Check->HighPurity Yes LowPurity < 90% Purity (Unreacted Hydrazine/Ester) Check->LowPurity No Recryst Direct Anti-Solvent Recrystallization (EtOH/Et2O) HighPurity->Recryst FreeBase Free-Basing (Aq. NaHCO3) & Organic Extraction LowPurity->FreeBase Pure Pure Crystalline HCl Salt (> 99% Purity) Recryst->Pure ReSalt Re-salting with HCl in Dioxane/Ether FreeBase->ReSalt ReSalt->Recryst

Fig 1. Decision matrix for the purification of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl.

Solvent Selection & Quantitative Data

Selecting the correct solvent system is the most critical variable in recrystallizing pyrazole carbohydrazide salts[2]. The table below summarizes the physicochemical rationale for our recommended binary solvent system.

Solvent SystemRoleSolute Solubility (mg/mL at 25°C)Boiling Point (°C)Mechanistic Rationale & Comments
Absolute Ethanol Primary Solvent~1578.4Ideal for dissolving the HCl salt at reflux. Prevents the extensive solvolysis seen in methanol.
Methanol Primary Solvent~4564.7Not recommended. Solute is too soluble at low temperatures, resulting in poor recovery yields.
Diethyl Ether Anti-Solvent< 134.6Excellent for crashing out the salt. Lowers the dielectric constant of the medium rapidly.
Ethyl Acetate Anti-Solvent< 277.1Good alternative to ether if a slower, more controlled crystallization phase is desired.
Water Co-solvent> 300100.0Avoid excess. Causes extreme yield loss and promotes hydrolysis of the carbohydrazide bond.

Step-by-Step Methodologies

Protocol A: Direct Anti-Solvent Recrystallization (For >90% Purity)

Use this protocol when the crude material contains only minor organic impurities or slight discoloration.

  • Dissolution: Suspend the crude 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride in absolute ethanol (approx. 5–7 mL/g) in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (78°C) under an inert nitrogen atmosphere until complete dissolution occurs.

    • Causality: Heating increases the kinetic energy of the solvent molecules, breaking the solute's crystal lattice and allowing solvation of the highly polar salt.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining the solution at 50–60°C, add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (the "cloud point").

    • Causality: The non-polar anti-solvent abruptly lowers the dielectric constant of the medium. This reduces the solubility of the polar HCl salt, inducing a state of supersaturation.

    • Self-Validation Checkpoint: Add exactly 1 mL of hot ethanol back into the turbid solution. If the solution turns completely clear, you have successfully validated the exact saturation threshold.

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of large, pure thermodynamic crystals. Rapid cooling traps impurities within a kinetic "crash-out" lattice.

  • Isolation: Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum at 40°C to constant weight.

Protocol B: Free-Basing and Re-Salting (For <90% Purity)

Use this protocol if the batch is heavily contaminated with unreacted hydrazine hydrate or starting esters.

  • Free-Basing: Dissolve the crude salt in minimal distilled water. Slowly add saturated aqueous NaHCO3​ until the solution reaches pH 8.

    • Causality: The weak base neutralizes the hydrochloride salt, converting the highly polar, water-soluble salt into the more lipophilic free-base form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Causality: Unreacted hydrazine is highly polar and remains in the aqueous phase, while the pyrazole free-base partitions cleanly into the organic phase.

    • Self-Validation Checkpoint: Withdraw 0.5 mL of the organic extract and add one drop of 1M HCl in ether. Immediate white precipitation confirms the target free-base has successfully partitioned into the organic layer.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Re-Salting: Dissolve the isolated free base in dry diethyl ether. Slowly add 1.05 equivalents of anhydrous HCl (4M in dioxane) at 0°C.

    • Causality: The anhydrous HCl protonates the basic nitrogen of the pyrazole/hydrazide, immediately precipitating the insoluble hydrochloride salt while leaving neutral organic impurities dissolved in the ether.

  • Isolation: Filter, wash with cold ether, and proceed to Protocol A for final polishing.

Troubleshooting & FAQs

Q: Why does my compound "oil out" instead of forming distinct crystals during the anti-solvent addition? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent mixture. This is typically caused by the presence of excess water in the ethanol or by adding the diethyl ether too rapidly. Fix: Reheat the mixture until homogeneous, add a small amount of absolute ethanol to clear the solution, and cool much more slowly. Seeding the solution with a pure crystal at the cloud point provides a physical nucleation site, which thermodynamically favors crystallization over phase separation.

Q: How do I prevent the loss of the hydrochloride stoichiometry during recrystallization? A: Prolonged heating of hydrochloride salts in protic solvents (like ethanol) can lead to partial solvolysis, where the HCl volatilizes or remains in the mother liquor, yielding a mixed batch of free-base and salt. Fix: Minimize the time the solution spends at reflux. As a self-validating step, add a single catalytic drop of anhydrous HCl (1M in ether) to the crystallization flask during the cooling phase. This leverages Le Chatelier's principle, pushing the equilibrium back toward the fully protonated salt form.

Q: Why is it so critical to remove trace unreacted hydrazine from this specific compound? A: Beyond the severe toxicity and regulatory limits of hydrazine in pharmaceutical synthesis[2], hydrazine acts as a competing nucleophile. If this compound is being utilized as a corrosion inhibitor, trace hydrazine disrupts the Langmuir adsorption isotherm on the carbon steel surface, preventing the pyrazole derivative from forming a uniform, protective mono-layer[4].

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride in Non-Polar Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks when using 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks when using 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride as a building block in non-polar reaction environments.

Diagnostic FAQ: Understanding the Solubility Barrier

Q: Why does my 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride remain as a stubborn suspension in solvents like dichloromethane (DCM), toluene, or hexane? A: The compound is a hydrochloride salt (MW: 190.63 g/mol )[1]. It consists of a protonated pyrazole/hydrazide cation and a chloride anion held together by strong ionic lattice energies[2]. Non-polar solvents have low dielectric constants and completely lack the solvating power required to disrupt these ionic bonds[2][3].

Q: Can I force dissolution by heating the non-polar solvent? A: No. While gentle warming can marginally increase dissolution rates, excessive heating of a hydrochloride suspension in non-polar media will not overcome the thermodynamic barrier of the ionic lattice[3]. Furthermore, prolonged heating risks thermal degradation of the reactive carbohydrazide moiety. Chemical intervention is required to alter the compound's ionization state.

Q: Does the presence of the hydrochloride salt affect my coupling reactions? A: Yes. Beyond solubility, the hydrochloride salt ties up the nucleophilic lone pairs of the carbohydrazide group. If your reaction requires the carbohydrazide to act as a nucleophile or a ligand, the salt must be neutralized to the free base form to restore its reactivity[4].

Core Troubleshooting Workflows

To resolve this issue, you must separate the organic pyrazole core from its inorganic chloride counterion. Select the workflow below that best fits your reaction's tolerance for water and isolation steps.

Workflow A: Aqueous Free-Basing & Extraction (The Gold Standard)

Best for: Reactions requiring the highly pure, isolated free base prior to use.

This protocol leverages the pH-dependent solubility of the compound. By raising the pH, the salt is converted to the neutral free base, which readily partitions into moderately non-polar solvents[4].

  • Dissolution: Suspend the 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl salt in deionized water. It will dissolve readily due to its high polarity[1][5].

  • Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of 2M NaOH or saturated Na₂CO₃ dropwise. Monitor with pH paper until the aqueous layer is strongly basic (pH > 10)[4]. Causality check: A pH > 10 ensures the complete deprotonation of the amine hydrochloride, maximizing the yield of the neutral free base[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract 3 times with a moderately non-polar organic solvent (e.g., DCM or Ethyl Acetate)[4].

  • Washing & Drying: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities[4]. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the pure, soluble free base[4][6].

Workflow B: In Situ Anhydrous Neutralization

Best for: Strictly anhydrous, moisture-sensitive reactions where isolation is impractical.

If your reaction cannot tolerate water, you can neutralize the salt directly in the non-polar solvent using an organic base[3].

  • Suspension: Suspend the HCl salt (1.0 eq) in your chosen non-polar solvent (e.g., anhydrous DCM or toluene) under an inert atmosphere[3].

  • Neutralization: Slowly add 1.1 - 1.2 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3].

  • Agitation: Stir vigorously at room temperature for 30 minutes.

  • Self-Validation: You will observe the physical characteristics of the suspension change. The 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide free base will dissolve into the non-polar solvent, while the byproduct (TEA·HCl or DIPEA·HCl) will precipitate out as a dense white solid[3]. Causality check: Tertiary amine hydrochloride salts are highly polar and entirely insoluble in non-polar media, driving the equilibrium forward[3].

  • Filtration: Filter the suspension through a pad of Celite to remove the byproduct salt, leaving a clear, anhydrous solution of your reactive free base ready for immediate use[3].

Workflow C: Phase-Transfer Catalysis (PTC)

Best for: Biphasic alkylations or acylations where the compound acts as a nucleophile.

If you are performing a reaction between the water-soluble HCl salt and a highly lipophilic electrophile, Phase-Transfer Catalysis (PTC) bridges the gap without requiring prior isolation[7][8].

  • Phase Preparation: Dissolve your organic electrophile in the non-polar solvent (e.g., toluene). Dissolve the 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl salt in an aqueous basic solution (e.g., 2M NaOH)[7].

  • Catalyst Addition: Add 5-10 mol% of a lipophilic phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB)[7].

  • Vigorous Agitation: Stir the biphasic mixture at maximum speed. Causality check: The overall opportunity for phase transfer in a two-phase system is strictly governed by the interfacial area available. Dispersing the aqueous phase as tiny droplets in the non-polar phase is critical for success[8].

  • Mechanism: At the liquid-liquid interface, the lipophilic tetrabutylammonium cation (NBu₄⁺) forms a tight ion pair with the deprotonated carbohydrazide anion[7]. This masks the charge of the nucleophile, allowing the complex to partition into the non-polar organic phase where the reaction occurs[7][8].

Quantitative Strategy Comparison

Solubilization StrategyYield / EfficiencyTime RequiredBest Use CaseResidual Water Risk
Aqueous Free-Basing 85-95% (Isolated)2-3 HoursPre-isolation of pure free baseLow (if dried properly)
In Situ Neutralization >95% (In solution)30 MinutesMoisture-sensitive couplingsVery Low (Anhydrous)
Phase-Transfer Catalysis Variable (Rxn dependent)Ongoing during rxnBiphasic alkylations/acylationsHigh (Biphasic system)

Process Visualizations

DecisionTree Start Solubility Issue: 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide HCl Water Is water tolerated in your reaction? Start->Water YesWater Yes (Biphasic OK) Water->YesWater NoWater No (Strictly Anhydrous) Water->NoWater PTC Phase-Transfer Catalysis (Add TBAB + Aq. Base) YesWater->PTC Isolate Do you need the pure free base isolated? NoWater->Isolate YesIso Yes Isolate->YesIso NoIso No (In situ is fine) Isolate->NoIso AqFree Aqueous Free-Basing & Extraction (pH > 10) YesIso->AqFree InSitu In Situ Neutralization (Add TEA/DIPEA & Filter) NoIso->InSitu

Decision tree for selecting the optimal solubilization strategy.

PTCMetabolism Aq Aqueous Phase (NaOH + Pyrazole-HCl) Interface Liquid-Liquid Interface (Deprotonation & Ion Exchange) Aq->Interface Base & Substrate IonPair Lipophilic Ion Pair [NBu4+][Pyrazole-] Interface->IonPair Extraction Org Organic Phase (Non-Polar Solvent) PTC TBAB Catalyst (NBu4+) Org->PTC Catalyst Recycling Product Coupled Product Org->Product Reaction PTC->Interface NBu4+ IonPair->Org Phase Transfer

Mechanistic workflow of Phase-Transfer Catalysis (PTC) across the liquid-liquid interface.

References

  • Pyrazole carbohydrazide as corrosion inhibitor for mild steel in HCl medium: Experimental and theoretical investigations. ResearchGate. Available at: [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • Salt formation to improve drug solubility. USPTO. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Divergence: 1,5-Dimethyl vs. 1,3-Dimethyl-1H-Pyrazole-Carbohydrazides in Drug Design

Executive Summary The pyrazole-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antinociceptive to anticancer properties ....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antinociceptive to anticancer properties . While 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its 1,3-dimethyl isomer share the exact same empirical formula and molecular weight, the positional shift of a single methyl group fundamentally alters their 3D topography. This guide objectively compares these two isomers, detailing how steric clash (A-strain) dictates their conformational freedom, target selectivity (Kinases vs. GPCRs), and the self-validating experimental protocols required to screen them.

Structural Causality: The Steric Clash Paradigm

The selection between the 1,5-dimethyl and 1,3-dimethyl isomers is not arbitrary; it is driven by the physical constraints of the target protein's binding pocket.

  • 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide: In this isomer, the carbohydrazide moiety is located at the C3 position, physically distant from the N1-methyl group. This lack of steric hindrance allows the carbohydrazide to adopt a planar conformation that is co-planar with the pyrazole ring. This flat, highly conjugated structure is ideal for slipping into the narrow hinge regions of kinases or maximizing surface adsorption (e.g., as a corrosion inhibitor) .

  • 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Here, the carbohydrazide is positioned at C5, directly adjacent to the N1-methyl group. The proximity of these two bulky groups induces severe steric clash. To relieve this strain, the carbohydrazide group is forced to rotate out of the pyrazole plane. This breaks pi-conjugation but drastically increases the molecule's three-dimensionality (Fsp3 character). This orthogonal conformation acts as a precise "key" for deep, helical pockets found in G-protein coupled receptors (GPCRs), making it a critical intermediate for selective Neurokinin-3 (NK-3) receptor antagonists .

SAR A 1,5-Dimethyl-1H-pyrazole -3-carbohydrazide C C3: Sterically Free (Planar Conformation) A->C B 1,3-Dimethyl-1H-pyrazole -5-carbohydrazide D C5: Steric Clash with N1 (Out-of-Plane Twist) B->D E Kinase Hinge Binding (Bidentate H-Bonds) C->E F GPCR (NK-3) Selectivity (Deep Pocket Fit) D->F

Caption: Structural divergence between 1,5- and 1,3-dimethyl isomers driving target selectivity.

Target Selectivity: Kinases vs. GPCRs

The 1,3-dimethyl isomer is heavily utilized in pharmaceutical development for metabolic and CNS disorders due to its ability to influence specific biochemical pathways via GPCRs . By acting as an antagonist, the sterically restricted isomer wedges into the NK-3 receptor, preventing the endogenous ligand (Neurokinin B) from initiating the Gq-protein signaling cascade.

NK3_Signaling NKB Neurokinin B (NKB) NK3R NK-3 Receptor (GPCR) NKB->NK3R Gq Gq Protein Activation NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Antagonist 1,3-Dimethyl Isomer Antagonist->NK3R Steric Blockade

Caption: NK-3 receptor signaling pathway inhibited by the sterically restricted 1,3-dimethyl isomer.

Quantitative Data Comparison

The following tables summarize the physicochemical properties and representative pharmacological profiles of the two isomers, highlighting the causality between structure and function.

Table 1: Physicochemical & Structural Comparison
Property1,5-Dimethyl-1H-pyrazole-3-carbohydrazide1,3-Dimethyl-1H-pyrazole-5-carbohydrazideCausality / Impact
Substitution Pattern N1-CH3, C5-CH3, C3-CarbohydrazideN1-CH3, C3-CH3, C5-CarbohydrazideDetermines steric environment
Steric Clash (A-Strain) Minimal (C3 is unhindered)Severe (C5-Carbohydrazide clashes with N1-CH3)Drives 3D conformation
Preferred Conformation Co-planar with pyrazole ringOut-of-plane twist (Orthogonal)Dictates target pocket compatibility
Fsp3 Character Low (Flat molecule)High (3D complexity)Higher Fsp3 correlates with GPCR success
Primary Application Kinase inhibitors, Surface adsorption NK-3 Receptor Antagonists Target specificity
Table 2: Self-Validating Pharmacological Profiling (Representative Data)
Assay / Target1,5-Dimethyl Isomer (Planar)1,3-Dimethyl Isomer (Twisted)Validation Metric
NK-3 Receptor (IC50) > 10,000 nM (Inactive)12 nM (Potent Antagonist)Intracellular Ca2+ Flux
Kinase Panel (e.g., p38α) 45 nM (Active)> 5,000 nM (Inactive)ATP-competitive binding
hERG Inhibition (IC50) > 30 μM (Safe)> 30 μM (Safe) [[1]]()Manual Patch-Clamp

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these isomers requires workflows that inherently validate their own success or failure at each step.

Workflow S1 Regioselective Synthesis S2 2D NOESY NMR Validation S1->S2 Isomer ID S3 Target Binding (NK-3 / Kinase) S2->S3 Purity >99% S4 hERG Patch-Clamp Safety Screen S3->S4 Hit Selection

Caption: Self-validating workflow from regioselective synthesis to hERG safety screening.

Protocol A: Regioselective Synthesis & 2D NOESY NMR Validation
  • Objective: Synthesize and definitively identify the regioisomers.

  • Causality: Condensation of diketones with methylhydrazine yields a mixture of 1,3- and 1,5-isomers. Because biological targets are highly sensitive to 3D conformation, relying solely on 1D NMR or mass spectrometry is insufficient (both isomers have identical mass).

  • Step-by-Step Methodology:

    • Condensation: React ethyl 2,4-dioxopentanoate with methylhydrazine in ethanol at 0°C to control the kinetic ratio of isomers.

    • Chromatographic Resolution: Separate the isomers using reverse-phase HPLC or rectification. The 1,3-isomer typically elutes differently due to its disrupted planarity altering its interaction with the stationary phase .

    • Self-Validating Step (2D NOESY NMR): Acquire a 2D NOESY spectrum.

      • Validation Logic: Look for the spatial cross-peak of the N1-methyl protons. If the cross-peak correlates to the C5-methyl protons, the compound is the 1,5-isomer . If the cross-peak correlates to the C5-carbohydrazide NH proton, it is the 1,3-isomer . If neither is clear, the sample is impure, and the workflow is halted.

Protocol B: NK-3 Receptor Antagonism & hERG Safety Screen
  • Objective: Validate GPCR antagonism and ensure cardiovascular safety.

  • Causality: The out-of-plane conformation of the 1,3-isomer is designed to fit the NK-3 receptor. However, basic amines in GPCR ligands can inadvertently trap inside the hERG potassium channel pore, causing fatal QT prolongation.

  • Step-by-Step Methodology:

    • Calcium Flux Assay: Load HEK293 cells expressing human NK-3 with Fluo-4 AM dye. Pre-incubate with the 1,3-isomer, then stimulate with Neurokinin B (NKB).

    • Self-Validating Step (Signal Quench): Measure fluorescence. A successful antagonist will prevent Gq-mediated Phospholipase C (PLC) activation, resulting in no Ca2+ release. To validate the cells are still viable (not dead), a control ionophore (e.g., Ionomycin) is added at the end; a massive fluorescent spike confirms the system was functional.

    • hERG Patch-Clamp: Perform whole-cell manual patch-clamp on hERG-transfected cells to quantify in vitro effects on the potassium-selective IKr current . Apply a voltage pulse and record the current in baseline conditions and following a 5-minute exposure to the isomer. A safe profile requires <20% inhibition at 10 μM.

Conclusion & Selection Matrix

The choice between 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide and its 1,3-dimethyl isomer is a masterclass in structure-based drug design.

  • Select the 1,5-dimethyl isomer when targeting flat, hinge-binding domains such as kinases, or when designing surface-active agents where co-planar geometry maximizes target engagement.

  • Select the 1,3-dimethyl isomer when targeting complex, deep-pocket GPCRs (like the NK-3 receptor). The deliberate introduction of steric clash forces an out-of-plane conformation that drastically improves 3D spatial complexity and receptor selectivity while maintaining a safe hERG profile.

Sources

Comparative

A Comparative Benchmarking Guide: Performance and Physicochemical Profile of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride versus Key Hydrazine Derivatives

Abstract Hydrazide derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive benchmark analysis of 1,5-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrazide derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive benchmark analysis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (DMPH-Cl), a heterocyclic hydrazide, against a curated set of comparator molecules: the widely-used antitubercular drug Isoniazid, the foundational aromatic scaffold Benzoic Hydrazide, and another heterocyclic analogue, 2-Furoic Hydrazide. We present a head-to-head comparison of their synthetic accessibility, physicochemical properties (solubility and stability), and chemical reactivity in a model hydrazone formation reaction. Detailed, field-tested protocols are provided for each experiment to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed decisions in the selection of hydrazide-based building blocks for their discovery programs.

Introduction: The Expanding Role of Hydrazide Scaffolds in Medicinal Chemistry

The Hydrazide Moiety: A Privileged Functional Group

The hydrazide functional group (-C(=O)NHNH₂) is an exceptionally important synthon in organic chemistry and a privileged scaffold in drug discovery.[2][3] Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor and its capacity to form stable chelate complexes with metal ions, make it a focal point for molecular design.[4] Hydrazides are precursors to a vast array of heterocyclic systems and are widely used to generate hydrazone derivatives, which exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][5][6]

Introducing 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride (DMPH-Cl)

Within the diverse family of hydrazides, those containing heterocyclic rings like pyrazole are of particular interest. The pyrazole ring is a feature of numerous FDA-approved drugs, valued for its metabolic stability and versatile substitution patterns.[7][8] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (CAS: 1268991-90-7) combines the reactive hydrazide moiety with a dimethyl-pyrazole core, offering a unique three-dimensional structure and set of properties for exploration in drug discovery.[9]

Rationale for Benchmarking: Establishing a Performance Baseline

The selection of a starting fragment or building block is a critical decision in any drug discovery campaign. While thousands of hydrazide derivatives are commercially available, a lack of standardized, comparative data can hinder rational selection. This guide aims to provide such a baseline by benchmarking DMPH-Cl against established and structurally diverse hydrazides. The goal is to illuminate its relative strengths and weaknesses, providing a data-driven framework for its application.

Experimental Design: Selection of Comparators and Performance Metrics

Comparator Selection Rationale

To provide a robust and meaningful comparison, three comparator hydrazides were selected based on their structural diversity and relevance in medicinal chemistry:

  • Isoniazid (Pyridine-4-carbohydrazide): A frontline antitubercular drug, representing a clinically successful heterocyclic hydrazide.

  • Benzoic Hydrazide: The simplest aromatic hydrazide, serving as a fundamental baseline for non-heterocyclic analogues.

  • 2-Furoic Hydrazide: A five-membered heterocyclic hydrazide containing an oxygen atom, offering a different electronic and steric profile compared to the pyrazole and pyridine rings.

Key Performance Indicators (KPIs) for Evaluation

The performance of DMPH-Cl and the selected comparators was assessed across three critical domains relevant to early-stage drug discovery.

KPI DomainSpecific MetricRationale for Inclusion
Synthetic Feasibility Isolated Yield & PurityAssesses the efficiency and cleanliness of the synthesis from common starting materials. High yield and purity reduce cost and downstream purification efforts.
Physicochemical Profile Aqueous Kinetic SolubilityA critical parameter for oral bioavailability and formulation. Poor solubility is a major cause of compound attrition in drug development.
pH & Thermal StabilityEvaluates the compound's robustness under conditions relevant to storage, formulation, and physiological environments. Degradation can lead to loss of efficacy and potential toxicity.
Chemical Reactivity Reaction Time & Yield in Hydrazone FormationHydrazone formation is a primary application of hydrazides. This metric assesses the compound's utility as a reactive building block for library synthesis.[4]

Synthesis, Purification, and Characterization

The foundational step in any benchmarking study is the reliable synthesis and rigorous purification of the compounds . The general workflow for preparing a carbohydrazide involves the reaction of a corresponding ester with hydrazine hydrate.

Diagram: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_characterization Characterization Ester Ester Precursor (e.g., Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) Reflux Reflux (Heat) Ester->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash with Cold Solvent Filtration->Wash Crude Crude Hydrazide Product Wash->Crude Recrystal Recrystallization Crude->Recrystal Column Column Chromatography (If Necessary) Recrystal->Column for impurities Pure Pure Hydrazide Product (>98% Purity) Recrystal->Pure Column->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC Purity Analysis Pure->HPLC G Hydrazide Hydrazide Derivative (1.0 eq) Reaction Stir at RT Monitor by TLC/LC-MS Hydrazide->Reaction Aldehyde p-Anisaldehyde (1.05 eq) Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Catalytic Acetic Acid Catalyst->Reaction Workup Isolation (Filtration or Evaporation) Reaction->Workup Product Hydrazone Product Workup->Product

Sources

Validation

A Comparative Guide to the Validation of GC-MS Protocols for the Detection of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride

Introduction: The Analytical Challenge 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a heterocyclic compound featuring a pyrazole core and a hydrazide functional group. Such molecules are significant in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is a heterocyclic compound featuring a pyrazole core and a hydrazide functional group. Such molecules are significant in medicinal chemistry and drug development, often serving as key building blocks or appearing as process-related impurities that require careful monitoring.[1][2] The accurate and precise quantification of this analyte is critical for quality control, pharmacokinetic studies, and regulatory compliance.

However, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. Its hydrochloride salt form is non-volatile, and the parent carbohydrazide is a highly polar and thermally labile molecule.[3][4] These properties necessitate a robust analytical strategy centered on meticulous sample preparation and chemical derivatization to ensure the method is fit for its intended purpose.

This guide provides a comprehensive, in-depth comparison of protocols for the validation of a GC-MS method for this analyte. It is designed for researchers, analytical scientists, and drug development professionals who require a validated, trustworthy, and scientifically sound analytical procedure. We will not only detail the "how" but also the critical "why" behind each experimental choice, grounded in established analytical principles and regulatory standards.

Analytical Strategy: The Rationale for Derivatization GC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar, non-volatile compounds, GC-MS remains a powerful and indispensable tool, particularly for its high chromatographic resolution, established libraries for spectral matching, and the detailed structural information provided by electron ionization (EI). The choice to develop a GC-MS method is often driven by laboratory instrumentation availability or the need for an orthogonal technique to confirm results from other methods.

The core of our strategy is to convert the analyte into a form amenable to GC analysis. This involves a two-step process:

  • Neutralization: Conversion of the hydrochloride salt to its free base form.

  • Derivatization: Chemical modification of the polar hydrazide group to increase volatility and thermal stability.[5]

This workflow transforms a challenging analyte into one that can be reliably chromatographed and detected.

cluster_prep Sample Preparation cluster_analysis Analysis & Validation Analyte Analyte in Solution (1,5-Dimethyl-1H-pyrazole-3-carbohydrazide HCl) Neutralize 1. Neutralization (Adjust pH > 8 with base) Analyte->Neutralize LLE 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) Neutralize->LLE Dry 3. Dry Organic Phase (Anhydrous Na2SO4) LLE->Dry Derivatize 4. Derivatization (e.g., with BSTFA) Dry->Derivatize GCMS 5. GC-MS Analysis Derivatize->GCMS Validation 6. Method Validation (ICH Q2(R1) Guidelines) GCMS->Validation Result Validated Quantitative Result Validation->Result

Caption: High-level workflow for GC-MS analysis of the target analyte.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for method development and subsequent validation.

Protocol 1: Sample Preparation and Derivatization

Causality: Direct injection of the analyte is impossible due to its salt form and high polarity. Neutralization with a base converts the salt to the more organic-soluble free base. Subsequent liquid-liquid extraction (LLE) isolates the free base from the aqueous matrix. Because the free hydrazide still possesses low volatility due to its polar N-H and C=O groups, derivatization is essential. Silylation using a potent agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for GC analysis.[4][5]

Step-by-Step Methodology:

  • Sample Preparation: Pipette 1.0 mL of the sample solution (or a prepared standard) into a 10 mL glass vial.

  • Neutralization: Adjust the sample pH to ~9.0 by adding 1M sodium hydroxide dropwise.

  • Extraction: Add 2.0 mL of dichloromethane (DCM), cap the vial, and vortex for 2 minutes. Allow the layers to separate.

  • Isolation: Carefully transfer the lower organic (DCM) layer to a clean vial. Repeat the extraction on the aqueous layer with a fresh 2.0 mL of DCM and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water, which can interfere with derivatization.

  • Evaporation: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol 2: GC-MS Instrumental Parameters

Causality: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent selectivity for a wide range of derivatized compounds. The temperature program is designed to first elute the solvent and derivatizing agent by-products at a lower temperature, then ramp up to elute the derivatized analyte with a sharp, symmetrical peak shape. A splitless injection is chosen to maximize sensitivity for trace-level detection.[6] Mass spectrometer detection in Selected Ion Monitoring (SIM) mode offers superior sensitivity and selectivity compared to full scan mode by monitoring only specific, characteristic ions of the derivatized analyte.[7]

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temp.250°C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Oven ProgramInitial 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM). Ions to be determined from a full scan of a derivatized standard.

The Validation Framework: A Self-Validating System

A protocol is only trustworthy if it is validated. We will follow the internationally recognized ICH Q2(R1) and Q2(R2) guidelines to establish the method's performance characteristics.[8][9]

Validation Method Validation (ICH Q2) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity Specificity Demonstrates that the signal is from the analyte only. - Analyze blank matrix, placebo. - No interfering peaks at analyte retention time. Validation:spec->Specificity Linearity Linearity & Range Proves proportional response to concentration. - Analyze min. 5 concentrations. - Plot response vs. concentration. - Calculate regression (r² ≥ 0.99). Validation:lin->Linearity Accuracy Accuracy (Recovery) Closeness of test results to true value. - Spike known amounts into matrix at 3 levels. - Analyze min. 9 samples. - Calculate % recovery. Validation:acc->Accuracy Precision Precision (RSD%) Measures random error. - Repeatability (intra-day). - Intermediate Precision (inter-day). - Analyze min. 6-9 replicates. - Calculate % RSD. Validation:prec->Precision LOD_LOQ LOD_LOQ Validation:lod->LOD_LOQ Robustness Robustness Capacity to remain unaffected by small variations. - Vary parameters (e.g., oven temp, flow rate). - Assess impact on results. Validation:rob->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Protocols and Acceptance Criteria

The following table summarizes the experimental design for validating the GC-MS method and the typical acceptance criteria for ensuring the protocol is reliable and fit for purpose.[10][11]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix samples (e.g., formulation without the active ingredient) to check for interferences at the retention time of the derivatized analyte.No significant interfering peaks (>20% of the LOQ response) at the analyte's retention time.
Linearity & Range Prepare a series of at least 5 calibration standards spanning 80-120% of the expected sample concentration. Perform the full sample preparation and analysis. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy (Recovery) Spike blank matrix samples with the analyte at three concentration levels (e.g., 80%, 100%, 120%) with n=3 replicates at each level. Analyze and calculate the percent recovery.Recovery typically within 98-102% for drug substance assay.[10]
Precision Repeatability (Intra-day): Analyze a minimum of 6 replicates at 100% concentration or 9 replicates across the range (3 levels, 3 reps each) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2%.[10]
Limit of Detection (LOD) Determine the lowest concentration that can be detected with a signal-to-noise ratio (S/N) of at least 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically with an S/N ratio of at least 10:1.S/N ≥ 10; RSD and accuracy should meet requirements (e.g., RSD ≤ 10%).
Robustness Deliberately vary critical method parameters (e.g., GC oven temperature ±2°C, flow rate ±5%, derivatization time ±5 min) and observe the effect on the results.The results should remain within the established precision and accuracy criteria, demonstrating method reliability.

Alternative Methodologies: A Comparative Outlook

While this guide focuses on GC-MS, it is crucial to recognize alternative and potentially more direct analytical techniques.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS (with Derivatization) Volatilization of derivatized analyte for separation by gas chromatography and detection by MS.High chromatographic efficiency; universal EI libraries for identification; established technology.Requires multi-step sample preparation (neutralization, LLE, derivatization); potential for analyte loss.[5]
LC-MS/MS Separation of the polar analyte in its native form by liquid chromatography and detection by MS/MS.Direct analysis of the salt form is possible; no derivatization needed; high sensitivity and selectivity.Potential for matrix effects (ion suppression/enhancement); requires specialized instrumentation.[12]
HPLC-UV Separation by liquid chromatography with detection by UV-Vis spectrophotometry.Well-established, cost-effective, and robust for quantification.Lower sensitivity and specificity compared to MS; requires the analyte to have a UV chromophore.[13]

The most robust validation strategy often involves using an orthogonal method, like LC-MS/MS, to confirm the results obtained from the primary GC-MS method. This provides a higher degree of confidence in the data integrity.[13]

Conclusion

The successful detection and quantification of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride by GC-MS is a challenging yet achievable goal. The analytical workflow is critically dependent on a well-designed sample preparation protocol that converts the non-volatile salt into a volatile derivative. This guide provides a detailed, step-by-step protocol for both the analysis and, more importantly, its validation according to rigorous ICH standards. By understanding the causality behind each step and adhering to a strict validation framework, researchers can develop a robust, reliable, and trustworthy method that ensures data integrity and supports critical decisions in research and drug development.

References

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC. (n.d.).
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 17, 2026, from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11). NCBI. Retrieved March 17, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. Retrieved March 17, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 22). Angene Chemical. Retrieved March 17, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). NCBI. Retrieved March 17, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved March 17, 2026, from [Link]

  • Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample - MDPI. (2020, July 31). MDPI. Retrieved March 17, 2026, from [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30). MDPI. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. (2025, December 19). ResolveMass Laboratories Inc. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved March 17, 2026, from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024, August 23). Environics. Retrieved March 17, 2026, from [Link]

    • analytical methods. (n.d.). Retrieved March 17, 2026, from [Link]

  • Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. (2020, May 22). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. (2021, September 21). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • A Guide to GC Sample Preparation - ILT - Integrated Liner Technologies. (2025, January 16). Integrated Liner Technologies. Retrieved March 17, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. (n.d.). FyoniBio. Retrieved March 17, 2026, from [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC. (n.d.). NCBI. Retrieved March 17, 2026, from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.). NCBI. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Comparative Cytotoxicity of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride In Vitro: A Technical Evaluation Guide

Introduction to the Pyrazole-3-Carbohydrazide Scaffold1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (DMPCH, CAS: 1268991-90-7) is a highly versatile heterocyclic building block widely utilized in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole-3-Carbohydrazide Scaffold1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (DMPCH, CAS: 1268991-90-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. The pyrazole ring, when combined with a carbohydrazide moiety, forms a privileged structural scaffold known for diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.

While DMPCH itself is primarily employed as a foundational synthetic intermediate, understanding its baseline in vitro cytotoxicity in comparison to its more complex functionalized derivatives (such as P3C and Rimonabant) is crucial. This guide provides an objective comparison of these compounds, detailing the mechanistic pathways and the self-validating protocols required to accurately evaluate their cytotoxic profiles.

Comparative Cytotoxicity Profiling

The structural functionalization of the pyrazole-3-carbohydrazide core directly dictates its cytotoxic potency and cellular selectivity. Unmodified DMPCH exhibits relatively low baseline cytotoxicity, making it an excellent, non-toxic starting material for synthesizing multi-target agents[1]. However, when functionalized with lipophilic or electron-withdrawing groups, these 2, such as Triple-Negative Breast Cancer (TNBC)[2].

Table 1: In Vitro Cytotoxicity Comparison ( IC50​ / GI50​ Values)
CompoundTarget Cell Line IC50​ / GI50​ (µM)Mechanistic Notes & Observations
DMPCH (Base Scaffold)Vero (Normal Kidney)> 100 µMHigh tolerability; serves as a non-toxic synthetic intermediate.
DMPCH MCF-7 (Breast Cancer)> 50 µMMinimal baseline cytotoxicity prior to structural functionalization.
P3C (Complex Derivative)MDA-MB-231 (TNBC)0.25 - 0.49 µMHighly potent; induces ROS accumulation and mitochondrial depolarization[2].
Compound 4k (Indolyl-pyrazole)MCF-7 (Breast Cancer)15.6 µMModerate cytotoxicity; possesses strong parallel anti-inflammatory properties[1].
Rimonabant (SR141716)A549 (Lung Cancer)~ 20 - 30 µMCB1 antagonist; exhibits mild off-target cytotoxic and apoptotic activity[3].

Expertise & Causality Insight: The addition of lipophilic groups (e.g., naphthyl rings in P3C or halogenated phenyl rings in Rimonabant) to the carbohydrazide moiety significantly enhances cellular permeability and target binding affinity. This structural evolution drives the shift from a benign intermediate (DMPCH) to a highly potent cytotoxic agent capable of disrupting intracellular signaling.

Mechanistic Pathways of Pyrazole-Induced Cytotoxicity

Advanced pyrazole-3-carbohydrazide derivatives exert their cytotoxic effects through a multi-pathway cascade. In vitro assays demonstrate that2[2]. This severe oxidative stress leads to mitochondrial membrane depolarization, which subsequently triggers the intrinsic apoptotic pathway via Caspase-3/7 and Caspase-8 activation, ultimately resulting in DNA fragmentation and cell cycle arrest[2].

Mechanism P1 Pyrazole Carbohydrazide Derivatives (e.g., P3C) P2 ROS Accumulation & Oxidative Stress P1->P2 Induces P3 Mitochondrial Depolarization P2->P3 P4 Caspase 3/7 & 8 Activation P3->P4 P5 DNA Fragmentation & Apoptosis P4->P5

Caption: Mechanisms of pyrazole-induced apoptosis via ROS accumulation and mitochondrial depolarization.

Self-Validating Experimental Protocols

The4 is a critical step in identifying novel anticancer drug candidates[4]. To accurately assess the cytotoxicity of DMPCH and its derivatives, a robust in vitro workflow is required. While the MTT assay is a standard approach, compounds with intrinsic redox activity (common in carbohydrazides) can cause false viability readings by directly reducing the tetrazolium dye. Therefore, a Differential Nuclear Staining (DNS) assay is detailed below as a self-validating, orthogonal method.

Protocol: Differential Nuclear Staining (DNS) Cytotoxicity Assay
  • Cell Seeding : Seed MDA-MB-231 or MCF-7 cells in a 96-well optical bottom plate at a density of 1×104 cells/well.

    • Causality Justification: Optimizing seeding density ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment window, preventing contact inhibition artifacts that could falsely mimic compound-induced cell cycle arrest.

  • Compound Preparation : Dissolve DMPCH and comparative analogs in sterile DMSO to create 10 mM stock solutions. Dilute in complete culture media to achieve final testing concentrations ranging from 0.1 µM to 100 µM.

    • Causality Justification: Ensure the final DMSO concentration in the wells remains ≤0.5% . Higher concentrations introduce solvent-induced toxicity, which invalidates the baseline control.

  • Treatment & Incubation : Treat the cells for 72 hours at 37°C in a 5% CO2​ humidified incubator. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin, 1 µM).

  • Fluorescent Staining : Add Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains only dead cells with compromised membranes) directly to the wells. Incubate in the dark for 30 minutes.

    • Causality Justification: Unlike metabolic assays (MTT), DNS physically counts intact versus compromised nuclei using fluorescence. This self-validating step eliminates chemical interference from the pyrazole compounds' inherent antioxidant or redox activity.

  • High-Content Imaging & Analysis : Capture images using an automated fluorescence microscope. Calculate the percentage of dead cells (PI-positive / Hoechst-positive) to generate dose-response curves and calculate precise IC50​ values.

Workflow N1 Cell Seeding (e.g., MDA-MB-231) N2 Compound Treatment (DMPCH vs. Analogs) N1->N2 N3 72h Incubation (37°C, 5% CO2) N2->N3 N4 DNS Staining (Hoechst/PI) N3->N4 N5 High-Content Imaging & IC50 N4->N5

Caption: Self-validating DNS assay workflow for evaluating pyrazole derivative cytotoxicity.

References

  • [1] Title: Recent Therapeutic Potential of Multi-functional Pyrazole Motifs in Drug Design Source: ResearchGate URL: 1

  • [3] Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: PMC / NIH URL: 3

  • [5] Title: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride Source: Fluorochem URL: 5

  • [2] Title: Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways Source: MDPI URL: 2

  • [4] Title: Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide Source: BenchChem URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and responsible scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride, grounded in an understanding of its chemical properties and the governing safety regulations. This compound, like many specialized reagents, requires careful handling from acquisition to disposal.

Part 1: Hazard Identification and Risk Assessment
  • Pyrazole Moiety : Compounds containing the pyrazole ring are often classified as harmful if swallowed and are known skin and eye irritants.[1][2][3]

  • Carbohydrazide Moiety : The carbohydrazide group can impart hazards such as being harmful if swallowed, causing skin irritation, and potentially acting as a skin sensitizer.[4] It may also be toxic to aquatic life.[4]

  • Hydrochloride Salt : As a hydrochloride salt, this compound will form a mildly acidic (corrosive) solution when dissolved in water, which can impact waste stream compatibility.

Based on this analysis, 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride must be presumed to be a hazardous substance.

Anticipated Hazard GHS Classification (Inferred) Rationale / Supporting Evidence
Acute Oral Toxicity Category 4 (Harmful if swallowed)Pyrazole and carbohydrazide analogs consistently show this classification.[2][4][5]
Skin Irritation Category 2 (Causes skin irritation)Both pyrazole and carbohydrazide structures are known skin irritants.[4][5]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage/irritation)Pyrazole derivatives are documented to cause serious eye irritation or damage.[2][5]
Aquatic Toxicity Category 3 (Harmful to aquatic life)This is a known hazard of the carbohydrazide functional group.[4]

Due to these inherent hazards, this chemical must not be disposed of down the drain or in solid waste trash bins.[6][7] Such improper disposal can harm aquatic ecosystems and lead to dangerous reactions within the sewer system or landfills.

Part 2: Required Personal Protective Equipment (PPE)

When handling 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride for any purpose, including disposal, the following PPE is mandatory:

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield.Protects against accidental splashes that could cause serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact).Prevents skin contact, which can lead to irritation.[1][8]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[1]
Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The following protocol ensures compliance and safety.

Step 1: Waste Classification Treat all quantities of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride, including pure unused product, contaminated labware (e.g., weighing boats, pipette tips), and solutions, as hazardous chemical waste .[11]

Step 2: Segregation and Container Selection

  • Segregation : This waste must be stored separately from incompatible materials. Specifically, do not mix it with strong bases (which could neutralize the hydrochloride and cause a reaction) or strong oxidizing agents.[1][12]

  • Container : Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[11][12] The container must be in good condition, with no cracks or leaks.[13]

Step 3: Proper Labeling The waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.

Essential Label Information:

  • The words "HAZARDOUS WASTE ".[13]

  • Full Chemical Name : "1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride". Do not use abbreviations or chemical formulas.[13]

  • List of Contents : If it is a mixed waste stream, list all components with approximate percentages.

  • Hazard Information : Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

  • The container must remain closed at all times except when actively adding waste.[13] A funnel should never be left in the container opening.

  • It is best practice to store the primary container within a larger, secondary containment bin to mitigate leaks or spills.

  • The SAA must be inspected weekly for any signs of leakage.[13]

Step 5: Arranging for Final Disposal

  • Do not allow waste to accumulate indefinitely. Containers may remain in an SAA for up to one year, but they must be removed within three days once they become full.[12][13]

  • When the container is approximately 90% full, or you are approaching the accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride.

G start Waste Generated (Solid or Solution) classify Classify as Hazardous Waste start->classify select_container Select Compatible Container (HDPE, Screw-Top Lid) classify->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container store_saa Store in SAA (Keep Closed, Use Secondary Containment) label_container->store_saa inspect Inspect Weekly for Leaks store_saa->inspect full Container Full (90%) or Nearing Time Limit? inspect->full full->inspect No pickup Contact EHS for Waste Pickup full->pickup Yes end Disposal Complete pickup->end

Caption: Decision workflow for hazardous waste disposal.

Part 4: Emergency Procedures for Spills

In the event of a small spill of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride:

  • Alert Personnel : Immediately notify others in the area.

  • Don PPE : Wear the appropriate PPE as described in Part 2.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collection : Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response line.

By adhering to this structured protocol, you ensure that the disposal of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride is handled in a manner that is safe, compliant, and environmentally responsible.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, EHRS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Texas Woman's University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society (ACS). [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride . Angene Chemical. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - 3-Methyl-1H-pyrazole . Thermo Fisher Scientific. [Link]

Sources

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